molecular formula C11H9N3 B1626866 5H-Pyrido[4,3-B]indol-8-amine CAS No. 79642-24-3

5H-Pyrido[4,3-B]indol-8-amine

Cat. No.: B1626866
CAS No.: 79642-24-3
M. Wt: 183.21 g/mol
InChI Key: GGBDWKDZOVZUIP-UHFFFAOYSA-N
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Description

Nomenclature and Structural Characteristics of 5H-Pyrido[4,3-B]indoles

The systematic name for the parent compound is 5H-pyrido[4,3-b]indole, and it is also commonly referred to as γ-carboline. frontiersin.org This nomenclature indicates a pyridine (B92270) ring fused to an indole (B1671886) nucleus. The "5H" specifies the position of the hydrogen atom on the nitrogen of the pyrrole (B145914) ring in the indole system. The structure is characterized by a polycyclic aromatic system containing a pyridine fused to the pyrrole ring of an indole. frontiersin.org This fusion can occur in different ways, leading to α, β, γ, and δ-carbolines, with the γ-isomers being the focus here.

The core structure of 5H-pyrido[4,3-b]indole is a planar, aromatic system. The presence of nitrogen atoms in both the pyridine and indole rings imparts specific electronic properties, making it a valuable scaffold in medicinal chemistry. The nitrogen atoms can act as hydrogen bond donors or acceptors, influencing the molecule's interaction with biological targets.

For the specific compound of interest, 5H-Pyrido[4,3-B]indol-8-amine , an amino group (-NH2) is attached to the 8th position of the carboline ring.

PropertyValue
Molecular Formula C11H9N3
Molecular Weight 183.21 g/mol
CAS Number 79642-24-3
InChI Key GGBDWKDZOVZUIP-UHFFFAOYSA-N

Historical Context and Significance in Chemical Research

The study of pyrido[4,3-b]indoles, or γ-carbolines, has a rich history rooted in the investigation of natural products and their synthetic analogues. These compounds have been explored for their biological activities, including their potential as antipsychotic and antitumor agents. sciforum.net They are considered smaller analogues of the well-known ellipticine (B1684216) and olivacine (B1677268) anticancer agents, which also contain indole and isoquinoline (B145761) moieties. sciforum.net

Historically, the synthesis of the γ-carboline core has been a subject of extensive research. One of the classical methods for constructing the pyridine ring is the Pomeranz-Fritsch reaction, which involves the cyclization of an iminoacetaldehyde diethyl acetal. sciforum.net This method was later improved by researchers like Bobbitt, Jackson, and Shannon, who developed smoother conditions for the cyclization of tosyl derivatives of the corresponding amine. sciforum.net These synthetic advancements have been crucial in the development of a wide range of pyrido[4,3-b]indole derivatives for biological evaluation.

Overview of Diverse Biological Activities and Pharmacological Relevance

The 5H-pyrido[4,3-b]indole scaffold is a versatile platform that has given rise to compounds with a broad spectrum of biological activities. These include anticancer, anti-inflammatory, and neuroprotective effects. smolecule.com The specific biological activity of a derivative is highly dependent on the nature and position of the substituents on the carboline ring.

Derivatives of 5H-pyrido[4,3-b]indole have served as crucial tools in understanding various biological mechanisms. For instance, certain amino-substituted derivatives have been identified as potent mutagens and carcinogens, making them valuable model compounds for studying the mechanisms of carcinogenesis and DNA damage. evitachem.comoup.com

One notable example is 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1), a potent carcinogen that induces apoptosis in rat hepatocytes. oup.com Studies on such compounds have been instrumental in elucidating the metabolic activation pathways of heterocyclic amines, which often involve N-hydroxylation by cytochrome P450 enzymes. oup.com

Furthermore, the 5H-pyrido[4,3-b]indole scaffold has been utilized in the design of inhibitors for specific enzymes. For example, 8-bromo-5H-pyrido[4,3-b]indole has been identified as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2 and CYP3A4, which are critical for drug metabolism. smolecule.com This highlights the potential of this scaffold in developing agents that can modulate drug pharmacokinetics.

The therapeutic potential of 5H-pyrido[4,3-b]indole derivatives is an active area of research, with promising results in several key areas, particularly in oncology.

Anticancer Activity: A significant body of research has focused on the development of 5H-pyrido[4,3-b]indole derivatives as anticancer agents. These compounds have shown efficacy against a variety of cancer cell lines. For instance, a series of 9-aryl-5H-pyrido[4,3-b]indole derivatives were designed and synthesized as tubulin polymerization inhibitors. nih.gov One of the most potent compounds in this series, with a 3,4,5-trimethoxyphenyl group, displayed strong anti-proliferative activity against HeLa cells by inhibiting tubulin polymerization, arresting the cell cycle at the G2/M phase, and inducing apoptosis. nih.gov

The position of substituents on the pyrido[4,3-b]indole ring is critical for cytotoxic activity. Studies on 1-amino-substituted 8-hydroxy-4,5-dimethyl-5H-pyrido[4,3-b]indoles have shown that these compounds can be potent cytotoxic agents with significant antitumor activity. ingentaconnect.comnih.gov However, the introduction of a propyl or dimethyl substituent at the 9-position led to a more than 10-fold decrease in cytotoxicity, underscoring the importance of the substitution pattern in determining biological effect. nih.gov

Enzyme Inhibition: Beyond their anticancer properties, derivatives of 5H-pyrido[4,3-b]indole have been investigated as inhibitors of various enzymes. Notably, 1-amino-5H-pyrido[4,3-b]indol-4-carboxamides have been identified as a promising lead series for the development of Janus kinase 2 (JAK2) inhibitors for the treatment of myeloproliferative disorders. acs.org A specific derivative from this series demonstrated potent, orally active inhibition of JAK2 with excellent selectivity and in vivo efficacy in animal models. acs.org

The following table summarizes the biological activities of some representative 5H-pyrido[4,3-b]indole derivatives:

CompoundBiological ActivityResearch Findings
9-Aryl-5H-pyrido[4,3-b]indole derivatives Antitumor (Tubulin polymerization inhibitor)Compound 7k showed the strongest anti-proliferative activity against HeLa cells with an IC50 value of 8.7 ± 1.3 μM. nih.gov
1-(3-dimethylaminopropyl)-amino-4,5-dimethyl-8-hydroxy-5H-pyrido[4,3-b]indole Cytotoxic agentDisplayed potent cytotoxic and significant antitumor activity. ingentaconnect.comnih.gov
1-Amino-5H-pyrido[4,3-b]indol-4-carboxamide derivatives JAK2 inhibitorA lead compound showed potent and orally active inhibition of JAK2 for potential treatment of myeloproliferative disorders. acs.org
3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1) Carcinogen, Apoptosis inducerUsed as a model compound to study carcinogenesis; induces apoptosis in rat hepatocytes. oup.com
8-Bromo-5H-pyrido[4,3-b]indole Enzyme inhibitorInhibits cytochrome P450 enzymes CYP1A2 and CYP3A4. smolecule.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5H-pyrido[4,3-b]indol-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3/c12-7-1-2-10-8(5-7)9-6-13-4-3-11(9)14-10/h1-6,14H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGBDWKDZOVZUIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C3=C(N2)C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30507451
Record name 5H-Pyrido[4,3-b]indol-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30507451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79642-24-3
Record name 5H-Pyrido[4,3-b]indol-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30507451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5h Pyrido 4,3 B Indol 8 Amine and Analogues

Classical and Modern Synthetic Routes to the Pyrido[4,3-B]indole Core

The construction of the tricyclic pyrido[4,3-b]indole system can be achieved through several synthetic pathways, each with its own advantages and limitations. These methods often involve the formation of either the pyridine (B92270) or the indole (B1671886) ring as the key ring-closing step.

Modified Pomeranz-Fritsch Isoquinoline (B145761) Synthesis

A classical approach to building the pyridine ring of the γ-carboline system is the Pomeranz-Fritsch synthesis of isoquinolines, which has been adapted for pyrido[4,3-b]indoles. sciforum.net A notable modification by Jackson and Shannon involves the cyclization of a tosyl derivative of an amine under smoother conditions, such as using 6N HCl in dioxane. sciforum.net

Key steps in a modified Pomeranz-Fritsch synthesis of 5H-pyrido[4,3-b]indole:

StepReactantsReagents and ConditionsProduct
13-Formylindole, Aminoacetaldehyde diethyl acetalToluene, Δ, 1hImine intermediate
2Imine intermediateNaBH4, EtOH3-(2,2-Diethoxyethylaminomethyl)-indole
33-(2,2-Diethoxyethylaminomethyl)-indoleTosyl chloride, Pyridine, 2h, RTN-Tosyl derivative
4N-Tosyl derivative6N HCl, Dioxane, reflux, 4h5H-pyrido[4,3-b]indole

Fischer Indole Synthesis-Based Approaches

The Fischer indole synthesis is a cornerstone in the preparation of indole derivatives and has been successfully applied to the synthesis of the pyrido[4,3-b]indole skeleton. vulcanchem.com This method typically involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with a ketone or aldehyde. smolecule.com

For instance, the synthesis of 9-hydroxy-6H-pyrido[4,3-b]carbazole, a derivative of the pyrido[4,3-b]indole system, has been accomplished using the Fischer indole reaction. rsc.org The process starts with the reaction of an enamine and methyl vinyl ketone to produce a mixture of trans- and cis-ketones, which are then individually converted into the indole structure. rsc.org Subsequent dehydrogenation and demethylation steps yield the final product. rsc.org This approach highlights the versatility of the Fischer indole synthesis in creating complex, multi-ring systems.

Benzyne Cyclization Strategies

Benzyne cyclization presents a modern and efficient route for the synthesis of various heterocyclic compounds, including tetrahydro-1H-pyrido[4,3-b]indole derivatives. researchgate.netjst.go.jp This method offers an alternative that avoids the use of highly toxic aryl hydrazines. researchgate.netjst.go.jp

A notable strategy involves the cyclization of 3-chlorophenylimine-N-alkyl-4-piperidones using strong bases like sodium amide (NaNH2) or potassium amide (KNH2). researchgate.net The reaction is performed in inert, proton-free solvents such as THF, dioxane, or toluene, at temperatures ranging from room temperature to the boiling point of the solvent. researchgate.net Another approach utilizes the addition of N-tosyl hydrazones to arynes, generated from 2-(trimethylsilyl)phenyl triflate precursors, followed by a Lewis acid-mediated Fischer cyclization to yield N-tosylindoles. acs.org

Condensation Reactions with Indole and Pyridine Precursors

The direct condensation of appropriately substituted indole and pyridine precursors is a straightforward method for assembling the pyrido[4,3-b]indole framework. evitachem.com One such example is a one-pot, three-component cyclo-condensation reaction involving Indole-3-carboxaldehyde, malononitrile, and various electron-rich aromatic and heterocyclic amines. bohrium.com This reaction, which can be promoted by ceric ammonium (B1175870) nitrate (B79036) (CAN) under microwave irradiation, proceeds through a sequence of Knoevenagel condensation, Michael addition, and intramolecular cyclization to afford the fused pyridine ring. bohrium.com This method is advantageous due to its high efficiency, short reaction times, and excellent yields. bohrium.com

Another strategy involves the condensation of tryptamine (B22526) with substituted benzaldehydes in the presence of an acid catalyst to form 1-aryl substituted 9H-pyrido[3,4-b]indoles, a related carboline isomer. cdnsciencepub.com

Derivatization and Functionalization Strategies for the Pyrido[4,3-B]indole Nucleus

Once the core pyrido[4,3-b]indole structure is in place, further derivatization is often necessary to modulate the biological activity of the compound. The introduction of specific functional groups, such as amino and hydroxyl moieties, is of particular interest in medicinal chemistry.

Introduction of Amino and Hydroxyl Groups

The introduction of amino and hydroxyl groups onto the pyrido[4,3-b]indole scaffold can significantly impact its biological properties. nih.gov For example, 1-amino-substituted 5H-pyrido[4,3-b]indoles (γ-carbolines) have been synthesized and evaluated for their antitumor activity. nih.gov

The synthesis of these functionalized derivatives can be complex, often involving multi-step reaction sequences. ontosight.aiingentaconnect.com For instance, the synthesis of 1-amino-substituted 8-hydroxy-4,5-dimethyl-5H-pyrido[4,3-b]indoles required a 9 to 10-step process. ingentaconnect.com The position of these substituents is crucial for activity. Studies have shown that moving a hydroxyl group from the 9- to the 10-position in the related 5H-benzo[e]pyrido[4,3-b]indole series leads to inactive compounds. nih.gov Similarly, while a 4-unsubstituted-8-hydroxy-γ-carboline was found to be inactive, the corresponding 4-unsubstituted-9-hydroxy-5H-benzo[e]pyrido[4,3-b]indole showed activity. nih.gov

The introduction of an amino group can also be achieved through nucleophilic substitution. acs.org For example, an amino group was successfully introduced at the 4-position of a related pyridopyrrolopyrimidine system by reacting a 4-chloro intermediate with aqueous ammonia (B1221849) in dioxane. acs.org

Suzuki Cross-Coupling Reactions for Aryl Substitution

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly for creating biaryl systems. libretexts.org This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a base. libretexts.orgorganic-chemistry.org The general catalytic cycle proceeds through three main steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation with the organoboron species, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org

This methodology has been applied to the synthesis of complex heterocyclic systems, including indole derivatives. preprints.org For instance, the synthesis of 3-aryl indoles has been achieved using Suzuki coupling as a key step, starting from bromo-indole precursors. preprints.org While direct examples for 5H-Pyrido[4,3-b]indol-8-amine are not prevalent in the reviewed literature, the principles are readily applicable. A bromo-substituted pyrido[4,3-b]indole core, such as 9-bromo-5H-pyrido[4,3-b]indole, could serve as the halide partner. chemscene.com

The reaction's scope is broad, with various palladium catalysts and ligands available to optimize the coupling of different substrates. Common catalysts include Pd(PPh₃)₄ and combinations like Pd(OAc)₂/PCy₃. organic-chemistry.orgpreprints.org The choice of base (e.g., K₂CO₃, Et₃N) and solvent is also crucial for reaction efficiency. preprints.orgnih.govacs.org Researchers have successfully used these conditions to couple arylboronic acids with a range of heterocyclic halides. preprints.org A development in this area is the Suzuki reaction between 2-azidoarylboronic acid pinacolate esters and vinyl triflates, which enables the regioselective synthesis of researchgate.netnih.gov-fused indole heterocycles following a subsequent C-H bond amination reaction. nih.govacs.org

Table 1: Key Components in Suzuki Cross-Coupling Reactions

ComponentRoleExamples
Catalyst Facilitates the oxidative addition and reductive elimination steps.Pd(PPh₃)₄, Pd₂(dba)₃/P(t-Bu)₃, (dppf)PdCl₂ organic-chemistry.orgpreprints.orgnih.govacs.org
Organoboron Cmpd. Provides the aryl group to be coupled.Arylboronic acids, Arylboronic pinacolate esters preprints.orgnih.gov
Organic Halide The electrophilic partner in the coupling reaction.Aryl bromides, Aryl chlorides, Vinyl triflates organic-chemistry.orgnih.gov
Base Activates the organoboron compound for transmetalation.K₂CO₃, Et₃N, KF organic-chemistry.orgpreprints.orgacs.org

Alkylation and Acylation Processes

Alkylation and acylation reactions are fundamental transformations for modifying the pyrido[4,3-b]indole scaffold, typically targeting the nitrogen atoms of the indole or piperidine (B6355638) rings. These reactions introduce alkyl or acyl groups, which can significantly alter the molecule's physicochemical and biological properties. sioc-journal.cn

For example, in the synthesis of novel γ-carboline derivatives, a key intermediate, 8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, undergoes subsequent acylation or alkylation to produce a library of target compounds. sioc-journal.cn

Acylation: This process involves reacting the pyrido[4,3-b]indole core with acylating agents like acyl halides or anhydrides. ambeed.com This leads to the formation of N-acylated derivatives. For instance, (8-methoxy-5H-pyrido[4,3-b]indol-5-yl)(4-methoxyphenyl)methanone was synthesized through such a process. sioc-journal.cn

Alkylation: This reaction introduces alkyl groups onto the nitrogen atoms using alkylating agents such as alkyl halides. ambeed.com The synthesis of compounds like 5-(2-bromobenzyl)-8-methoxy-5H-pyrido[4,3-b]indole demonstrates this approach. sioc-journal.cn

These derivatization strategies are crucial for exploring structure-activity relationships (SAR) in drug discovery programs. sioc-journal.cnnih.gov High-throughput screening efforts have led to the discovery of N-alkyl-5H-pyrido[4,3-b]indol-1-amines as potent receptor antagonists, highlighting the importance of these modifications. nih.gov

Oxidation and Reduction Reactions for Structural Modification

Oxidation and reduction reactions are pivotal for adjusting the saturation level of the pyrido[4,3-b]indole core and for interconverting functional groups.

Oxidation is frequently employed to aromatize the pyridine ring from a tetrahydro-γ-carboline intermediate. The Fischer indole synthesis, a common method for creating the indole core, often yields a tetrahydro-γ-carboline, such as 8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole. sioc-journal.cn This intermediate can then be oxidized to the fully aromatic 5H-pyrido[4,3-b]indole system. sioc-journal.cnevitachem.com Oxidizing agents like potassium permanganate (B83412) can be used for such transformations. evitachem.comsmolecule.com

Reduction reactions can modify existing functional groups or saturate the heterocyclic rings. For example, reducing agents can convert nitro groups to the critical amine functionality, as seen in the synthesis of 9H-Pyrido[3,4-b]indole-5,6-diamine. evitachem.com Reagents like sodium borohydride (B1222165) are commonly used for reduction steps in these synthetic sequences. evitachem.comsmolecule.com The stereoselective reduction of certain γ-carboline derivatives can lead to specific cis- and trans-hexahydro-1H-pyrido[4,3-b]indole isomers. consensus.app

Table 2: Oxidation and Reduction in Pyrido[4,3-b]indole Synthesis

Reaction TypePurposeCommon Reagents
Oxidation Aromatization of the pyridine ring.Potassium Permanganate (KMnO₄) evitachem.com
Reduction Saturation of rings, functional group conversion (e.g., nitro to amine).Sodium Borohydride (NaBH₄), Lithium Aluminum Hydride (LiAlH₄) evitachem.com

Advanced Synthetic Techniques and Process Optimization

To meet the demands for efficiency, sustainability, and scalability in modern organic synthesis, advanced techniques are being applied to the production of pyrido[4,3-b]indole derivatives.

Catalyst Screening and Immobilized Coupling Agents

The efficiency of many synthetic steps, particularly cross-coupling and cyclization reactions, is highly dependent on the catalyst. Catalyst screening is therefore a critical part of process optimization. For related heterocyclic syntheses, various catalysts, including metal Lewis acids and noncovalent organocatalysts like diaryliodonium triflates, have been investigated to improve reaction yields and conditions. beilstein-journals.org

A significant advancement is the use of immobilized or heterogeneous catalysts. researchgate.net These catalysts offer several advantages over their homogeneous counterparts, primarily the ease of separation from the reaction mixture and the potential for recycling and reuse. researchgate.netacs.org For example, HKUST-1 (also known as Cu-BTC), a metal-organic framework (MOF), has been employed as a recyclable heterogeneous catalyst for double C-N coupling reactions to form fused indole systems. researchgate.net Similarly, polymer-supported coupling agents, such as immobilized carbodiimides, can be used to facilitate amide bond formation while simplifying purification by avoiding the removal of soluble byproducts.

Continuous Flow Reactors for Enhanced Yield and Reproducibility

Continuous flow chemistry is emerging as a powerful technology for the synthesis of organic molecules, including indoles and related heterocycles. mdpi.com In a flow reactor, reagents are pumped through tubes or channels where the reaction occurs, offering precise control over parameters like temperature, pressure, and reaction time. google.comresearchgate.net

This technology presents several advantages over traditional batch processing:

Enhanced Safety: Small reaction volumes and superior heat exchange reduce the risks associated with highly exothermic or hazardous reactions. researchgate.net

Improved Yield and Purity: Precise control over reaction conditions often leads to higher yields and fewer side products. mdpi.com

Reproducibility and Scalability: Flow systems allow for consistent production and can be scaled up by running the system for longer periods or by using parallel reactors. google.com

The Fischer indole synthesis and subsequent derivatizations have been successfully adapted to continuous flow systems. mdpi.comuni-graz.at For example, the synthesis of indole derivatives using packed-bed reactors with solid-supported acid catalysts has been demonstrated, achieving high yields in short residence times. mdpi.comresearchgate.net

Stereoselective Synthesis of Pyrido[4,3-b]indole Derivatives

Many biologically active molecules are chiral, and their therapeutic effects are often dependent on a specific stereoisomer. Consequently, the development of stereoselective synthetic methods is of paramount importance. For pyrido[4,3-b]indole derivatives, controlling the stereochemistry at the C4a and C9b positions in the hexahydro- or tetrahydro-γ-carboline core is a key challenge. nih.gov

Methods have been developed for the stereoselective synthesis of both cis- and trans-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole derivatives. nih.govconsensus.app The relative configuration of these stereocenters has been shown to influence the biological activity of the resulting compounds. nih.gov

One successful approach involves the use of chiral auxiliaries, such as N-tert-butanesulfinyl imines. core.ac.uk These auxiliaries can direct the diastereoselective addition of nucleophiles, establishing the desired stereochemistry, and can be removed under mild conditions later in the synthesis. core.ac.uk Enantioenriched tetrahydropyridoindoles have been prepared through a Pictet-Spengler type intramolecular cyclization, starting from chiral precursors. researchgate.netcore.ac.uk

Pharmacological and Biological Activities of 5h Pyrido 4,3 B Indol 8 Amine and Its Derivatives

Anticancer and Antitumor Activities

The anticancer and antitumor effects of 5H-pyrido[4,3-b]indol-8-amine and its derivatives are primarily attributed to their ability to induce programmed cell death, or apoptosis, in cancer cells and to interfere with the cellular machinery essential for cell division.

Mechanism of Apoptosis Induction

Derivatives of 5H-pyrido[4,3-b]indole, notably 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1), have been shown to initiate apoptosis through a multi-faceted approach involving DNA damage, activation of key enzymatic cascades, and disruption of mitochondrial functions. core.ac.ukoup.comnih.govnih.gov

A primary mechanism by which these compounds trigger apoptosis is through the induction of significant DNA damage. Research indicates that Trp-P-1 can intercalate into DNA molecules, altering their structure. nih.gov This action is linked to the inhibition of topoisomerase I, a crucial enzyme involved in managing DNA topology during replication and transcription. nih.govoup.comthegoodscentscompany.com By inhibiting this enzyme, Trp-P-1 causes DNA double-strand breaks, a severe form of DNA damage that signals the cell to initiate apoptosis. nih.govoup.com This mode of action highlights a direct assault on the genomic integrity of cancer cells, leading to their demise. It has been observed that the apoptosis induced by Trp-P-1 is triggered by these double-strand breaks rather than the formation of DNA adducts. nih.gov

The apoptotic signal initiated by DNA damage and other cellular stresses converges on the activation of a family of proteases known as caspases. These enzymes execute the process of apoptosis. Studies on Trp-P-1 have revealed the activation of a comprehensive caspase cascade.

In mononuclear cells, Trp-P-1 has been shown to increase the activity of caspases-3, -6, -7, -8, and -9 in a dose-dependent manner. core.ac.uknih.gov In this system, caspase-8 appears to be the apical or initiator caspase, as its inhibition suppressed the activation of all other downstream caspases. core.ac.uknih.gov

However, the specific pathway can be cell-type dependent. In primary cultured rat hepatocytes, the apoptotic pathway initiated by Trp-P-1 relies on the activation of caspase-9 as the initiator, followed by the executioner caspases-3 and -7. oup.comnih.gov Similarly, in cocultures of liver cells, Trp-P-1 caused the activation of caspase-8 within 30 minutes, which was then followed by the activation of downstream caspases, including the cleavage of caspase-3. nih.gov This activation leads to the cleavage of key intracellular substrates like poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis. oup.comnih.govnih.gov

Cell TypeInitiator Caspase(s)Executioner Caspase(s)Other Activated Caspases
Mononuclear CellsCaspase-8 core.ac.uknih.govCaspase-3, -7 core.ac.uknih.govCaspase-6, -9 core.ac.uknih.gov
Rat HepatocytesCaspase-9 oup.comnih.govCaspase-3, -7 oup.comnih.govNot -1, -6, or -8 oup.comnih.gov
Liver Cell CoculturesCaspase-8 nih.govCaspase-3 nih.govDownstream caspases nih.gov

The mitochondria play a central role in the decision to undergo apoptosis, and 5H-pyrido[4,3-b]indole derivatives actively engage this pathway. A critical event is the release of cytochrome c from the mitochondria into the cytosol, which is a point of no return for the cell. oup.comnih.govnih.gov

This release is regulated by the Bcl-2 family of proteins. Studies show that Trp-P-1 treatment leads to an increase in the level of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2 in the mitochondrial fraction. nih.govnih.gov This shift in the Bax/Bcl-2 ratio favors mitochondrial outer membrane permeabilization. Furthermore, Trp-P-1 has been found to cause a rapid increase in the level of Bid protein in the mitochondria. nih.gov Bid is another pro-apoptotic member of the Bcl-2 family that, when cleaved, can directly activate Bax and Bak to induce cytochrome c release. This evidence firmly places mitochondrial dysregulation as a key component of the apoptotic mechanism of these compounds. nih.govnih.gov

The final stage of apoptosis involves the systematic dismantling of the cell, including the fragmentation of chromosomal DNA into smaller pieces. This process is carried out by activated endonucleases. Treatment with Trp-P-1 has been consistently shown to induce internucleosomal DNA fragmentation, a characteristic "ladder" pattern seen in agarose (B213101) gel electrophoresis. core.ac.ukoup.comnih.govnih.govnih.gov This DNA fragmentation is a direct consequence of the activation of cellular endonucleases. Specifically, research has documented the activation of an 18-kDa endonuclease and NUC18-like endonuclease activity following exposure to Trp-P-1. nih.govnih.gov It is understood that multiple enzymatic activities are likely involved in the different stages of DNA degradation during apoptosis. scispace.com

Inhibition of Tubulin Polymerization

Beyond inducing apoptosis through DNA damage and mitochondrial pathways, certain derivatives of 5H-pyrido[4,3-b]indole exhibit anticancer activity by targeting the cytoskeleton. Microtubules, which are dynamic polymers of α- and β-tubulin, are essential for maintaining cell structure and for the formation of the mitotic spindle during cell division.

A series of 9-aryl-5H-pyrido[4,3-b]indole derivatives have been specifically designed and identified as inhibitors of tubulin polymerization. nih.gov One potent example, compound 7k, was found to effectively inhibit the polymerization of tubulin, leading to the disruption of the cellular microtubule network. nih.gov This disruption interferes with the normal progression of the cell cycle, causing cells to arrest in the G2/M phase. nih.gov Unable to complete mitosis, these cells are ultimately driven to undergo apoptosis. nih.gov Molecular docking studies suggest that these compounds may bind to the colchicine (B1669291) binding site on tubulin to exert their inhibitory effect. nih.gov This mechanism represents a distinct and important avenue for the antitumor effects of the 5H-pyrido[4,3-b]indole scaffold. nih.govsmolecule.com

In Vitro Cytotoxicity Against Cancer Cell Lines (e.g., SGC-7901, HeLa, MCF-7)

Derivatives of 5H-pyrido[4,3-b]indole have demonstrated notable cytotoxic activity against a range of human cancer cell lines in laboratory settings. The antiproliferative effects have been evaluated using standard methods like the MTT assay, which measures cell viability. nih.govnih.gov

Specifically, a series of 9-aryl-5H-pyrido[4,3-b]indole derivatives (7a-7u) were tested against human gastric adenocarcinoma (SGC-7901), cervical carcinoma (HeLa), and breast cancer (MCF-7) cells. nih.gov Many of these compounds exhibited moderate to potent activity, with IC₅₀ values (the concentration required to inhibit the growth of 50% of cells) in the micromolar range. nih.govnih.gov Compound 7k, which features a 3,4,5-trimethoxyphenyl group, was particularly effective against the HeLa cell line. nih.gov Similarly, other related pyridoindole and β-carboline derivatives have shown significant cytotoxicity against these same cell lines. mdpi.comnih.gov

In Vitro Cytotoxicity (IC₅₀ in µM) of Selected Pyrido[4,3-b]indole Derivatives
CompoundSGC-7901HeLaMCF-7Reference
Compound 7k15.2 ± 2.18.7 ± 1.312.5 ± 1.8 nih.gov
Compound 11s (Diarylpyrimidine analog)12.015.316.7 nih.gov
CA-4 (Positive Control)0.02 ± 0.0030.01 ± 0.0010.01 ± 0.002 nih.gov

Antiproliferative Effects and Growth Inhibition

The antiproliferative activity of 5H-pyrido[4,3-b]indole derivatives is a direct consequence of their ability to induce cell cycle arrest and cytotoxicity. nih.govresearchgate.net These compounds inhibit the growth of cancer cells, and this effect has been observed across various cancer types, including breast, lung, and gastric cancers. nih.govmdpi.com

The general mechanism involves inhibiting cell proliferation and inducing apoptosis (programmed cell death). ontosight.airesearchgate.net For example, some pyrido[3,4-b]indol-1-ones, which share a related core structure, have shown potent antiproliferative activity with GI₅₀ values (concentration for 50% growth inhibition) in the nanomolar range, comparable to established drugs like erlotinib. researchgate.net The structure-activity relationship studies reveal that the nature and position of substituents on the pyridoindole ring system are crucial for the observed antiproliferative potency. nih.gov

Neuroprotective and Neurological Disorder Applications

Beyond their anticancer properties, derivatives of the hydrogenated pyrido[4,3-b]indole structure have been investigated for their potential in treating neurological disorders, acting as neuroprotective agents. researchgate.netgoogle.com

Modulation of Glutamate-Dependent Calcium Ion Uptake

Certain hydrogenated derivatives of pyrido[4,3-b]indole have been shown to modulate the uptake of calcium ions (Ca²⁺) that is dependent on glutamate (B1630785). researchgate.netgoogle.com In experiments using rat cerebral cortex synaptosomes, these compounds were able to reduce the influx of Ca²⁺ stimulated by glutamate. researchgate.netgoogle.com The excessive influx of calcium into neurons following glutamate receptor overactivation is a key process in excitotoxicity, a mechanism implicated in neuronal damage in various neurodegenerative diseases. google.com By blocking this glutamate-induced calcium uptake, these compounds may exert a neuroprotective effect. researchgate.netgoogle.com

Serotonin (B10506) Receptor Antagonism (e.g., 5-HT6, 5-HT7, 5-HT2C)

Derivatives of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole have been identified as potent antagonists for several serotonin (5-hydroxytryptamine, 5-HT) receptors. researchgate.netnih.gov Serotonin receptors are involved in a wide array of physiological and behavioral processes in the central nervous system, and their modulation is a key strategy for treating neuropsychiatric disorders. nih.govif-pan.krakow.plnih.gov

Specifically, novel 5-styryl and 5-phenethyl analogs of the hydrogenated pyrido[4,3-b]indole structure have demonstrated potent blocking activity at 5-HT₆, 5-HT₇, and 5-HT₂C receptors. researchgate.net The antagonism of these receptors is linked to potential therapeutic benefits for cognitive disorders, depression, and schizophrenia. google.comnih.gov For example, blocking 5-HT₇ receptors has been explored as a potential treatment for mood disorders and cognitive deficits. nih.gov The broad-spectrum activity of these compounds against multiple therapeutically relevant targets highlights their potential for development as treatments for complex neurological conditions. researchgate.net

Potential for Treating Alzheimer's Disease and Parkinson's Disease

Derivatives of the 5H-pyrido[4,3-b]indole scaffold have emerged as significant candidates in the research against neurodegenerative conditions such as Alzheimer's and Parkinson's diseases. nih.gov Experimental studies have provided substantial data indicating a potential role for heterocyclic amines (HAAs), including pyridoindole derivatives, in the mechanisms of neurodegeneration, suggesting they could be risk factors for both Alzheimer's and Parkinson's. nih.gov

For Alzheimer's disease, certain derivatives are noted for their potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the progression of the disease. targetmol.commdpi.com For instance, fluorine-18 (B77423) labeled 7-(6-fluoropyridin-3-yl)-5H-pyrido[4,3-b]indole ([(18)F]T807) has been identified as a potent and selective agent for imaging the paired helical filaments of tau protein, a key hallmark of Alzheimer's. bohrium.com Another derivative, [11C]Dimebon, has also been developed as a potential PET imaging agent for Alzheimer's. snmjournals.org Furthermore, specific fluoro-containing derivatives of hydrogenated pyrido[4,3-b]indoles have been investigated for their neuroprotective properties and potential use in treating Alzheimer's disease. google.com

In the context of Parkinson's disease, the focus has been on the interaction of these compounds with dopamine (B1211576) metabolism. nih.gov Heterocyclic amines like 3-amino-1-methyl-5H-pyrido[4,3-b]indole (Trp-P-2) and 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1) are potent inhibitors of monoamine oxidase-A (MAO-A), an enzyme that breaks down dopamine. nih.gov This inhibition can lead to increased dopamine levels, which is a primary therapeutic strategy in Parkinson's disease. nih.gov However, these compounds have also been shown to inhibit aromatic L-amino acid decarboxylase, the enzyme responsible for dopamine synthesis, indicating a complex role in dopamine regulation. nih.govoup.com Research has also pointed to a link between elevated blood levels of related β-carbolines and Parkinson's disease. researchgate.net Pyrido[4,3-b]indole derivatives have also been proposed for treating Parkinson's in the context of autoimmune and autoinflammatory diseases. wipo.int

Therapeutic Relevance in Other Neurological Conditions (e.g., Huntington's Disease, ALS, Schizophrenia, Neuropathic Pain)

The therapeutic potential of 5H-pyrido[4,3-b]indole derivatives extends to a range of other neurological disorders. A family of these compounds has demonstrated neuroprotective activity, making them candidates for treating polyglutamine neurodegenerative diseases, which include Huntington's disease. wipo.int Specifically, fluoro-containing derivatives of pyrido[4,3-b]indoles are being explored for the treatment of Huntington's disease, Amyotrophic Lateral Sclerosis (ALS), schizophrenia, and neuropathic pain. google.com

Some derivatives have shown potential anti-psychotic effects in preclinical models of schizophrenia and pro-cognitive effects in models of memory dysfunction. google.com The mechanism for cognitive enhancement is partly attributed to the blockade of 5-HT6 receptors, which are selectively present in brain regions associated with learning and memory. google.com The use of these compounds for treating ALS has also been suggested in patent filings. wipo.int Additionally, their application has been considered for central neuropathic pain, which can occur in conditions like spinal cord injury and multiple sclerosis. google.com

Anti-inflammatory and Antioxidant Properties

Certain derivatives of the pyrido[4,3-b]indole class exhibit notable anti-inflammatory and antioxidant activities. Research has indicated that 5-hydroxyindole (B134679) derivatives isolated from safflower possess relatively strong antioxidant activity as measured by the ferric thiocyanate (B1210189) method. fabad.org.tr The neurohormone melatonin, which contains an indole (B1671886) core, is recognized as a very effective antioxidant in the brain and may be useful in preventing neurodegenerative diseases through its antioxidative protection. fabad.org.tr

While some dietary antioxidants have shown limited ability to prevent oxidative gene damage in specific assays, the core indole structure is a key feature in compounds with free-radical scavenging abilities. fabad.org.trnih.gov For example, a new anti-nephritic drug containing an indole moiety demonstrated scavenging ability against hydroxyl radicals. fabad.org.tr

Antibacterial Activity

Novel 8-methoxyl-γ-carboline (a synonym for pyrido[4,3-b]indole) derivatives have been synthesized and evaluated for their antibacterial properties. sioc-journal.cn Several of these compounds demonstrated a broad spectrum of activity against both Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. sioc-journal.cn Specifically, compounds 12f and 12h (see table below) showed antibacterial activity comparable to the control drug ampicillin, with a minimum inhibitory concentration (MIC) value of 8 μg/mL. sioc-journal.cn Other related heterocyclic systems, such as pyrido[2,3-d]pyrimidin-4(1H)-ones and indole-appended thiazolidinones, have also shown significant activity against these strains. nih.govarkat-usa.org

Table 1: Antibacterial Activity of Selected 8-Methoxyl-γ-carboline Derivatives Data sourced from a study on novel γ-carboline derivatives. sioc-journal.cn

Compound IDChemical NameTarget StrainMIC (μg/mL)
12f 5-(2-bromobenzyl)-8-methoxy-5H-pyrido[4,3-b]indoleS. aureus, E. coli8
12h 8-methoxy-5-(4-(trifluoromethoxy)benzyl)-5H-pyrido[4,3-b]indoleS. aureus, E. coli8
11g (8-methoxy-5H-pyrido[4,3-b]indol-5-yl)(4-methoxyphenyl)methanoneS. aureus, E. coli-
13e 2-(4-chlorobenzyl)-8-methoxy-5H-pyrido[4,3-b]indol-2-ium bromideS. aureus, E. coli-
Ampicillin(Positive Control)S. aureus, E. coli8

The mechanism by which some pyrido[4,3-b]indole derivatives exert their antibacterial effect involves the disruption of bacterial membranes. sioc-journal.cn Studies using fluorescent microscopy on derivative 12h suggested that it works by damaging the bacterial membranes. sioc-journal.cn This membrane-active mechanism is a valuable attribute for new antibiotics, as it can be effective against drug-resistant strains.

Enzyme Inhibition

The 5H-pyrido[4,3-b]indole scaffold is a versatile platform for designing potent enzyme inhibitors targeting a wide range of proteins involved in various diseases.

Derivatives have been identified as inhibitors of several key enzymes in neuroscience. As mentioned previously, Trp-P-1 and Trp-P-2 are inhibitors of monoamine oxidase-A (MAO-A) . nih.govnih.gov Trp-P-2 also reversibly inhibits aromatic L-amino acid decarboxylase , with a stronger effect on the activity towards L-DOPA than towards 5-hydroxytryptophan. nih.gov The parent compound, 5H-Pyrido[4,3-b]indole, is noted as a potential acetylcholinesterase (AChE) and cholinesterase (ChE) inhibitor. targetmol.com

In oncology and inflammatory disease research, specific derivatives have shown potent and selective inhibition of other critical enzymes. A series of 1-amino-5H-pyrido[4,3-b]indol-4-carboxamides were developed as inhibitors of Janus Kinase 2 (JAK2) , a key enzyme in the JAK-STAT signaling pathway implicated in myeloproliferative disorders. researchgate.net Compound 65 from this series was found to be a potent and orally active JAK2 inhibitor. researchgate.net Other pyridoindole derivatives have been identified as inhibitors of DNA topoisomerase I and II . medchemexpress.com Additionally, a series of 9-aryl-5H-pyrido[4,3-b]indole derivatives were designed as tubulin polymerization inhibitors , showing anti-proliferative activity against cancer cell lines. frontiersin.org

Table 2: Enzyme Inhibition by 5H-Pyrido[4,3-b]indole Derivatives A summary of various enzymes inhibited by derivatives of the pyrido[4,3-b]indole scaffold.

Inhibiting Compound/Derivative ClassTarget Enzyme(s)Therapeutic Area
3-amino-1-methyl-5H-pyrido[4,3-b]indole (Trp-P-2)Aromatic L-amino acid decarboxylase nih.govNeurology (Parkinson's Disease)
Trp-P-1 and Trp-P-2Monoamine Oxidase-A (MAO-A) nih.govnih.govNeurology (Parkinson's Disease)
5H-Pyrido[4,3-b]indoleAcetylcholinesterase (AChE), Cholinesterase (ChE) targetmol.comNeurology (Alzheimer's Disease)
1-amino-5H-pyrido[4,3-b]indol-4-carboxamides (e.g., Compound 65)Janus Kinase 2 (JAK2) researchgate.netMyeloproliferative Disorders, Inflammation
9-aryl-5H-pyrido[4,3-b]indole derivativesTubulin Polymerization frontiersin.orgOncology
7H-benzo[e]pyrido[4,3-b]indole derivatives (e.g., Intoplicine)DNA Topoisomerase I and II medchemexpress.comOncology

Janus Kinase 2 (JAK2) Inhibition for Myeloproliferative Neoplasms

Janus kinase 2 (JAK2) is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various cytokines and growth factors, which are essential for hematopoiesis and immune response. mdpi.com Dysregulation of JAK2 activity is a key factor in the pathogenesis of myeloproliferative neoplasms (MPNs), a group of blood cancers characterized by the overproduction of one or more types of blood cells. mdpi.com Consequently, JAK2 has emerged as a significant therapeutic target for the treatment of these disorders. mdpi.comnih.gov

Derivatives of 5H-pyrido[4,3-b]indole have been identified as potent inhibitors of JAK2. mdpi.comacs.org Specifically, 1-amino-5H-pyrido[4,3-b]indol-4-carboxamides were developed through de novo design efforts and have shown promise as a viable lead series for JAK2 inhibitors. acs.orgnih.gov Optimization of these leads for metabolic stability, cell potency, and off-target activities resulted in the discovery of highly potent and orally active JAK2 inhibitors with excellent selectivity and in vivo efficacy in animal models. acs.orgnih.gov

A significant breakthrough in understanding the molecular basis of MPNs was the discovery of a somatic point mutation in the JAK2 gene, specifically a valine to phenylalanine substitution at position 617 (V617F). mdpi.com This mutation, located in the pseudokinase domain, leads to constitutive activation of the JAK2 kinase, resulting in cytokine-independent signaling and subsequent activation of downstream pathways that drive the excessive production of blood cells. mdpi.comacs.orgnih.gov The JAK2 V617F mutation is highly prevalent in patients with MPNs, found in over 95% of polycythemia vera cases and approximately 50-60% of essential thrombocythemia and primary myelofibrosis cases. mdpi.combiorxiv.org

The high frequency of this mutation makes the constitutively active JAK2 V617F an attractive therapeutic target. biorxiv.org The development of inhibitors that specifically target this mutated form of JAK2 is a key strategy in the treatment of MPNs. The 5H-pyrido[4,3-b]indole scaffold has proven to be a valuable starting point for designing such inhibitors. researchgate.net

Table 1: JAK2 Inhibition by 5H-Pyrido[4,3-b]indol-4-carboxamide Derivatives

Compound/Derivative Target Activity Reference
1-amino-5H-pyrido[4,3-b]indol-4-carboxamides JAK2 Potent Inhibition acs.orgnih.gov
7-(2-aminopyrimidin-5-yl)-1-{[(1R)-1-cyclopropyl-2,2,2-trifluoroethyl]amino}-5H-pyrido[4,3-b]indole-4-carboxamide JAK2 Potent, orally active inhibitor with excellent selectivity nih.gov
5H-pyrido[4,3-b]indol-4-carboxamide derivatives JAK2 IC50 values ranging from 1 to 2,700 nM researchgate.net

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAOs) are a family of enzymes responsible for the oxidative deamination of various monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine, as well as other biogenic amines. mdpi.com There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity. mdpi.com Inhibition of MAO can lead to an increase in the levels of these neurotransmitters in the brain and has been a strategy for treating depression and neurodegenerative diseases like Parkinson's disease. mdpi.com

Certain food-derived heterocyclic amines, including derivatives of 5H-pyrido[4,3-b]indole, have been shown to be potent inhibitors of MAO. nih.gov Specifically, 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1) and 3-amino-1-methyl-5H-pyrido[4,3-b]indole (Trp-P-2) are effective inhibitors of enzymes related to amine metabolism. nih.gov These compounds tend to inhibit MAO-A more markedly than MAO-B. nih.gov The inhibition of MAO by these heterocyclic amines suggests that they may have the potential to disrupt monoamine levels in the brain by affecting both the biosynthesis and metabolism of biogenic amines. nih.gov

Aldose Reductase Inhibition

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. nih.gov Under normal glycemic conditions, this pathway is minor. However, in hyperglycemic states, such as in diabetes mellitus, the increased flux through the polyol pathway leads to the accumulation of sorbitol. nih.gov This accumulation is implicated in the pathogenesis of diabetic complications, including neuropathy, nephropathy, and cataracts. Therefore, aldose reductase inhibitors are being investigated as a therapeutic approach to prevent or treat these complications. nih.gov

Derivatives of the pyrido[4,3-b]indole structure have been explored for their potential as aldose reductase inhibitors. sci-hub.se For instance, (2-benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-yl)-acetic acid was identified as a novel aldose reductase inhibitor. researchgate.net Studies on tetrahydropyridoindole-based compounds have shown that structural modifications can improve their efficacy and selectivity as aldose reductase inhibitors. sci-hub.se The inhibitory activity of these compounds is often evaluated against both aldose reductase and the closely related aldehyde reductase to determine their selectivity. sci-hub.se

Table 2: Enzyme Inhibition by 5H-Pyrido[4,3-b]indole Derivatives

Compound/Derivative Enzyme Type of Inhibition Reference
Trp-P-1 and Trp-P-2 Monoamine Oxidase (MAO) Potent inhibition, more marked for MAO-A nih.gov
(2-benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-yl)-acetic acid Aldose Reductase Uncompetitive researchgate.net
5-carboxymethyl-1,2,3,4-tetrahydro-1H-pyrido[4,3-b]indoles Aldose Reductase Varies with substitution sci-hub.se

Carcinogenicity and Mutagenicity Studies

While some derivatives of 5H-pyrido[4,3-b]indole show therapeutic potential, others, particularly those formed during the pyrolysis of tryptophan, have been identified as potent carcinogens and mutagens.

Induction of Liver Carcinogenesis in Animal Models (e.g., Trp-P-2)

Trp-P-2 (3-amino-1-methyl-5H-pyrido[4,3-b]indole) is a heterocyclic amine formed from the pyrolysis of the amino acid tryptophan. ontosight.ai It has been shown to be a complete carcinogen, capable of inducing liver cancer in animal models such as rats and mice. aacrjournals.org Studies have demonstrated that oral administration of the basic fraction of a tryptophan pyrolysate, which contains Trp-P-2, can lead to the development of neoplastic nodules and hepatocellular carcinomas in the liver of rats. nih.gov The carcinogenicity of these compounds is often dose-dependent, and females have been observed to be more sensitive than males in some studies. nih.gov The International Agency for Research on Cancer (IARC) has classified Trp-P-2 as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans. ontosight.ai

Mutagenic Potential and Interference with Nucleic Acid Function

The mutagenic activity of Trp-P-2 and related compounds is a key aspect of their carcinogenicity. These compounds can be metabolically activated to reactive intermediates that can bind covalently to cellular macromolecules, including DNA. nih.gov The formation of DNA adducts is a critical step in the initiation of mutagenesis and carcinogenesis. ontosight.ai

Studies have shown that Trp-P-2 can be metabolically activated by cytochrome P-450 enzymes to form N-hydroxy-Trp-P-2, which can then bind to DNA. nih.gov This covalent binding to DNA can interfere with its normal function and lead to mutations. nih.gov The mutagenic potential of Trp-P-2 has been demonstrated in various test systems, including the induction of sister chromatid exchanges in human lymphoblastoid cells and mutations in cultured Chinese hamster lung cells. nih.gov Furthermore, the interaction of these mutagens with DNA can be influenced by other molecules; for instance, caffeine (B1668208) has been shown to reduce the mutagenic activity of Trp-P-1 and Trp-P-2 by forming non-covalent complexes with them, thereby decreasing their bioavailability. researchgate.net

Table 3: Carcinogenic and Mutagenic Properties of Trp-P-2

Property Finding Animal Model/System Reference
Carcinogenicity Induction of neoplastic nodules and hepatocellular carcinoma Rats nih.gov
Carcinogenicity Complete carcinogen in liver Rats and mice aacrjournals.org
Mutagenicity Covalent binding to DNA after metabolic activation Isolated rat hepatocytes nih.gov
Mutagenicity Induction of sister chromatid exchanges Human lymphoblastoid cells nih.gov
Mutagenicity Induction of mutations Cultured Chinese hamster lung cells nih.gov

Induction of Apoptosis and Necrosis in Liver Cells and Lymphocytes

The heterocyclic amine 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1), a derivative of this compound, has been shown to induce programmed cell death, or apoptosis, in various cell types, including rat splenocytes, thymocytes, and hepatocytes. tandfonline.com The uptake of Trp-P-1 into these cells is facilitated by monoamine transporters, and inhibiting these transporters can reduce the subsequent cell death. tandfonline.com

In rat splenocytes, a type of lymphocyte, Trp-P-1 can induce both apoptosis and necrosis depending on the concentration. nih.gov At a lower concentration (20 µM), it primarily triggers apoptosis, whereas a higher concentration (100 µM) leads to necrosis. nih.gov Interestingly, both pathways involve the activation of caspase-3-like proteases, but they are initiated by different apical caspases. nih.gov Apoptosis is mediated by the activation of caspase-8, while the necrotic pathway is initiated through caspase-9 activation. nih.gov Studies on mononuclear cells (MNCs), which include lymphocytes, further elucidated the apoptotic mechanism. Trp-P-1 was found to induce apoptosis characterized by DNA fragmentation and morphological changes. core.ac.uk This process involves a broad caspase cascade, activating caspases-3, -6, -7, -8, and -9. core.ac.uk Experiments using specific inhibitors revealed that caspase-8 acts as the primary initiator in this cascade, as its inhibition suppressed the activation of all other tested caspases. core.ac.uk

In liver cells, specifically primary cultured rat hepatocytes, Trp-P-1 induces apoptosis, which is evidenced by the characteristic internucleosomal DNA fragmentation. oup.com The cytotoxicity in these cells is attributed to the intact Trp-P-1 molecule itself, rather than its metabolically activated forms. oup.com The apoptotic pathway in hepatocytes is initiated by the leakage of cytochrome c from the mitochondria into the cytosol, which then activates a caspase cascade starting with caspase-9, followed by the executioner caspases-3 and -7. oup.com This cascade leads to the cleavage of cellular substrates like poly(ADP-ribose) polymerase (PARP). oup.com Further studies using cocultures of parenchymal and nonparenchymal liver cells showed that these mixed cell populations are more susceptible to Trp-P-1-induced cell death. nih.gov In these cocultures, the apoptotic mechanism is primarily driven by a rapid, caspase-8-mediated pathway involving the protein Bid, alongside a slower, p53/NF-κB-mediated pathway that involves Bax, Bcl-2, and caspase-9. nih.gov

Table 1: Effects of 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1) on Liver Cells and Lymphocytes

Cell TypeEffectKey Molecular EventsReference
Rat Splenocytes (Lymphocytes) Apoptosis (at 20 µM)Activation of caspase-8 and caspase-3. nih.gov
Necrosis (at 100 µM)Activation of caspase-9 and caspase-3. nih.gov
Rat Mononuclear Cells (Lymphocytes) ApoptosisActivation of caspase-8 (apical), leading to activation of caspases -3, -6, -7, and -9; DNA fragmentation. core.ac.uk
Rat Hepatocytes (Liver Cells) ApoptosisCytochrome c release; activation of caspase-9, followed by caspases -3 and -7; caused by intact Trp-P-1. oup.com
Cocultures of Rat Liver Cells ApoptosisPrimary activation of caspase-8 and Bid; secondary activation of p53, NF-κB, Bax, Bcl-2, and caspase-9. nih.gov

Metabolic Activation by Cytochrome P450 1A Subfamily

The carcinogenic effects of heterocyclic amines like 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1) and its related compound 3-amino-1-methyl-5H-pyrido[4,3-b]indole (Trp-P-2) are not typically caused by the parent compound but by reactive metabolites. oup.com The critical first step in this metabolic activation is N-hydroxylation, a reaction catalyzed predominantly by members of the cytochrome P450 (CYP) 1A subfamily of enzymes. oup.com

This bioactivation process has been demonstrated in rat liver preparations, where enzymes in both the microsomal and cytosolic fractions are involved. nih.gov The reaction requires cofactors such as NADPH and is effectively inhibited by 7,8-benzoflavone, a known inhibitor of CYP1A enzymes. nih.gov The involvement of the CYP1A subfamily is further confirmed by studies showing that pretreatment with inducers of these enzymes, such as 3-methylcholanthrene (B14862) and polychlorinated biphenyls, enhances the metabolic activation of these compounds. nih.gov

Specifically, recombinant human CYP1A1, CYP1A2, and CYP1B1 have all been shown to activate Trp-P-2, with CYP1A2 being the most efficient enzyme in this process. nih.gov The product of this N-hydroxylation, for instance, 3-hydroxyamino-1-methyl-5H-pyrido[4,3-b]indole from Trp-P-2, is a highly mutagenic metabolite that can directly damage DNA. popline.org While this metabolic activation is crucial for the mutagenicity and carcinogenicity of these heterocyclic amines, it is noteworthy that it is not a prerequisite for the induction of apoptosis in hepatocytes, which is triggered by the parent compound. oup.com

Table 2: Role of Cytochrome P450 1A Subfamily in the Activation of this compound Derivatives

EnzymeRole in Metabolic ActivationSubstrate ExampleOutcome of ActivationReference
CYP1A Subfamily (General) Catalyzes the primary step of N-hydroxylation.Trp-P-1, Trp-P-2Formation of reactive, mutagenic metabolites. oup.comnih.gov
Human CYP1A1 Activates heterocyclic amines.Trp-P-2Bioactivation to mutagenic form. nih.gov
Human CYP1A2 Most effective enzyme in activating Trp-P-2.Trp-P-2Bioactivation to mutagenic form. nih.gov
Human CYP1B1 Activates heterocyclic amines.Trp-P-2Bioactivation to mutagenic form. nih.gov

Mechanistic Investigations and Molecular Interactions of 5h Pyrido 4,3 B Indol 8 Amine Derivatives

Target Binding and Receptor Interactions

Derivatives of the 5H-pyrido[4,3-b]indole scaffold have demonstrated a versatile range of interactions with various biological targets, leading to the modulation of key cellular processes. These interactions are fundamental to their potential therapeutic applications and have been the subject of extensive research.

Binding to Colchicine (B1669291) Binding Site on Microtubules

A significant area of investigation for 5H-pyrido[4,3-b]indole derivatives is their ability to interact with microtubules, essential components of the cytoskeleton involved in cell division, shape, and transport. nih.gov Specifically, certain derivatives have been identified as inhibitors of tubulin polymerization by binding to the colchicine binding site. nih.govdntb.gov.uadntb.gov.ua

Molecular docking studies have provided insights into these interactions at an atomic level. For instance, the derivative 7k, a 9-aryl-5H-pyrido[4,3-b]indole, is proposed to occupy the colchicine binding site located at the interface of the α and β-tubulin subunits, primarily within the β subunit. nih.govnih.gov The binding is stabilized by specific hydrogen bonds: one between the oxygen atom of a methoxyl group on the derivative and the Asnβ258 residue of tubulin, and another between the nitrogen atom of the 5H-pyrido[4,3-b]indole core and the Valβ238 residue. nih.gov This binding disrupts the dynamic equilibrium of microtubule assembly and disassembly, leading to a G2/M phase cell cycle arrest and subsequent apoptosis. nih.govresearchgate.net The disruption of the microtubule network has been observed through immunofluorescence staining. researchgate.net

The strategic design of these derivatives, often involving the introduction of various substituents on the A-ring of the 5H-pyrido[4,3-b]indole structure, aims to optimize their binding affinity for the colchicine site and enhance their anti-proliferative activities. nih.gov

Table 1: Antiproliferative Activity of a 5H-Pyrido[4,3-b]indole Derivative

Compound Cell Line IC50 (μM)
7k HeLa 8.7 ± 1.3
7k SGC-7901 Moderate Activity

Data sourced from a study on 9-aryl-5H-pyrido[4,3-b]indole derivatives as tubulin polymerization inhibitors. nih.govresearchgate.net The IC50 value represents the concentration at which 50% of cell growth is inhibited.

Interactions with DNA

The planar aromatic structure of the 5H-pyrido[4,3-b]indole core lends itself to interactions with DNA. molaid.com Derivatives of this scaffold have been shown to act as DNA intercalators, inserting themselves between the base pairs of the DNA double helix. molaid.com This intercalation can lead to significant cellular consequences, including DNA damage and the induction of apoptosis. evitachem.com

For example, 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole acetate (B1210297) is known to induce DNA damage through metabolic activation, which generates reactive intermediates. evitachem.com Research has demonstrated that this compound can trigger apoptotic pathways in cells like rat hepatocytes by affecting the levels of key regulatory proteins. evitachem.com Another derivative, 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1), is also recognized as a DNA-damaging carcinogen that can induce apoptosis. oup.com The interaction of these compounds with DNA highlights their potential role in cancer research and mutagenesis studies. evitachem.com

Modulation of Receptor Activity and Cellular Signaling Pathways

Derivatives of 5H-pyrido[4,3-b]indole have been shown to modulate the activity of various receptors and influence cellular signaling pathways. This includes antagonism of specific serotonin (B10506) (5-HT) receptors and modulation of aminergic G protein-coupled receptors. google.comgoogle.com

For instance, certain hydrogenated pyrido[4,3-b]indole derivatives exhibit antagonist activity at 5-HT6 serotonin receptors. google.com Additionally, N-alkyl-5H-pyrido[4,3-b]indol-1-amines have been identified as antagonists of the urotensin-II receptor. nih.gov The modulation of these receptors can have significant implications for neurological disorders and other physiological processes. google.comontosight.ai

Furthermore, compounds with the 5H-pyrido[4,3-b]indole backbone can influence signaling cascades such as the JAK-STAT pathway. acs.orgnih.gov A point mutation in the tyrosine kinase JAK2 is associated with myeloproliferative disorders, and inhibitors of JAK2 are being explored as potential therapeutics. acs.orgnih.gov Specifically, 1-amino-5H-pyrido[4,3-b]indol-4-carboxamides have been developed as potent and selective inhibitors of JAK2. acs.orgnih.gov

Some derivatives also impact nitric oxide (NO) production. The food-borne carcinogen 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1) has been shown to induce NO production in murine macrophages by increasing intracellular reactive oxygen species (ROS), which in turn activates NF-κB and subsequent inducible NO synthase (iNOS) gene expression. nih.gov

Table 2: Receptor and Pathway Modulation by 5H-Pyrido[4,3-b]indole Derivatives

Derivative Class Target Effect
Hydrogenated pyrido[4,3-b]indoles 5-HT6 Serotonin Receptor Antagonist
N-alkyl-5H-pyrido[4,3-b]indol-1-amines Urotensin-II Receptor Antagonist
1-amino-5H-pyrido[4,3-b]indol-4-carboxamides JAK2 Inhibition

This table summarizes the modulatory effects of different classes of 5H-pyrido[4,3-b]indole derivatives on various receptors and signaling pathways. google.comnih.govacs.orgnih.govnih.gov

Specificity and Selectivity for Enzyme Inhibition

The 5H-pyrido[4,3-b]indole scaffold has served as a basis for the development of inhibitors targeting a range of enzymes with notable specificity and selectivity.

One key area of focus has been the inhibition of protein kinases. mdpi.com Derivatives have been designed and synthesized to target specific kinases involved in cell signaling and proliferation. For example, 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine derivatives have shown inhibitory activity against CK1δ/ε and DYRK1A. mdpi.com The selectivity of these compounds is a critical aspect of their development, as off-target inhibition can lead to undesirable side effects. Research has shown that some of these derivatives are inactive against other kinases like CDK-5/p25 and GSK3α/β, highlighting their selectivity. mdpi.com

Another important target is the Janus kinase 2 (JAK2). acs.orgnih.gov The discovery of 1-amino-5H-pyrido[4,3-b]indol-4-carboxamides as potent and selective JAK2 inhibitors demonstrates the potential of this chemical scaffold in targeting specific enzymes implicated in disease. acs.orgnih.gov

Furthermore, derivatives such as 8-bromo-5H-pyrido[4,3-b]indole have been identified as inhibitors of cytochrome P450 enzymes, specifically CYP1A2 and CYP3A4. smolecule.com These enzymes are crucial for the metabolism of many drugs, and their inhibition can have significant implications for drug-drug interactions. smolecule.com

The carcinogenic tryptophan pyrolysis products, 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole and 3-amino-1-methyl-5H-pyrido[4,3-b]indole, have been found to be potent and selective competitive inhibitors of monoamine oxidase type A (MAO-A). scispace.com

Table 3: Enzyme Inhibition Profile of a 9H-pyrimido[5,4-b]indol-4-amine Derivative

Compound Target Kinase IC50 (μM)
2a (8-Nitro-5H-pyrimido[5,4-b]indol-4-amine) DYRK1A 7.6
2a (8-Nitro-5H-pyrimido[5,4-b]indol-4-amine) CDK-5/p25 Inactive

Data from a study on the kinase inhibitory potencies of 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine derivatives. mdpi.com The IC50 value represents the concentration required to inhibit 50% of the enzyme's activity.

Cellular and Biochemical Pathway Modulation

The interaction of 5H-pyrido[4,3-b]indol-8-amine derivatives with their molecular targets initiates a cascade of events that modulate various cellular and biochemical pathways, ultimately influencing cellular homeostasis.

Regulation of Cellular Homeostasis (e.g., Ca2+ Ions)

Several derivatives of hydrogenated pyrido[4,3-b]indoles have been shown to regulate the homeostasis of calcium ions (Ca2+) in cells. googleapis.com These compounds can effectively block the glutamate-induced transport of calcium ions into neurons. google.com The regulation of mitochondrial pores is associated with maintaining Ca2+ homeostasis, and pathological conditions can lead to an irreversible opening of these pores, a key step in neurodegeneration. researchgate.net

The ability of these compounds to modulate glutamate-dependent uptake of calcium ions in synaptosomes of the rat cerebral cortex has been demonstrated in biological tests. researchgate.net This modulation of calcium cellular pathways is a significant aspect of their neuroprotective properties. google.com

Interference with Mitotic Processes

Derivatives of 5H-pyrido[4,3-b]indole have been identified as potent agents that interfere with mitotic processes, primarily by targeting the microtubule network. nih.gov Microtubules are critical components of the cytoskeleton involved in essential cellular functions, including cell shape maintenance, intracellular transport, and the formation of the mitotic spindle during cell division. nih.gov Disruption of microtubule dynamics can lead to mitotic catastrophe and ultimately induce apoptosis, making it a key target for anticancer drug development. nih.gov

A series of 9-aryl-5H-pyrido[4,3-b]indole derivatives have been shown to inhibit tubulin polymerization. nih.gov One particular compound, 7k, demonstrated the ability to disrupt the microtubule network within cells. nih.gov Further mechanistic studies revealed that this interference with microtubule function leads to cell cycle arrest at the G2/M phase, a critical checkpoint for entry into mitosis. nih.gov This arrest prevents the cell from dividing and can trigger programmed cell death. nih.gov The activity of these compounds is often evaluated against various cancer cell lines. For instance, compound 7k, a 9-aryl-5H-pyrido[4,3-b]indole derivative, exhibited strong anti-proliferative activity against HeLa cells. nih.gov

The interference with mitosis is a mechanism shared by other heterocyclic aromatic amines, which have been shown to induce mitotic recombination. nih.gov This highlights the broader potential of this class of compounds to affect genomic stability during cell division. nih.gov Benzo[e]pyridoindolone derivatives, which share a similar core structure, have also been reported to disrupt mitotic exit. oncotarget.com

Table 1: Anti-proliferative Activity of Selected 9-aryl-5H-pyrido[4,3-b]indole Derivatives

CompoundCell LineIC₅₀ (µM)
7kHeLa8.7 ± 1.3
7kSGC-7901>40
7kMCF-715.2 ± 2.1

Data sourced from a study on 9-aryl-5H-pyrido[4,3-b]indole derivatives as tubulin polymerization inhibitors. nih.gov

Activation of Intracellular Signaling Cascades

Beyond their effects on mitosis, 5H-pyrido[4,3-b]indole derivatives can modulate intracellular signaling cascades, significantly impacting cell fate. One of the key pathways influenced by these compounds is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. acs.orgnih.gov The JAK-STAT pathway is crucial for mediating cellular responses to cytokines, controlling processes like cell survival, proliferation, and differentiation. acs.orgnih.gov

A specific mutation in JAK2, V617F, leads to its hyperactivation and is frequently observed in myeloproliferative disorders. acs.orgnih.gov This has spurred the development of JAK2 inhibitors. A series of 1-amino-5H-pyrido[4,3-b]indol-4-carboxamides were identified as a viable lead series for potent JAK2 inhibitors. acs.orgnih.gov Optimization of this series led to the discovery of compound 65 (7-(2-aminopyrimidin-5-yl)-1-{[(1R)-1-cyclopropyl-2,2,2-trifluoroethyl]amino}-5H-pyrido[4,3-b]indole-4-carboxamide), a potent and selective inhibitor of JAK2. acs.orgnih.gov

Another critical signaling pathway activated by certain 5H-pyrido[4,3-b]indole derivatives is the caspase-dependent apoptotic pathway. The compound 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1) has been shown to induce apoptosis in primary cultured rat hepatocytes. oup.com This process is initiated by the leakage of cytochrome c from the mitochondria into the cytosol, which in turn activates caspase-9. oup.com Activated caspase-9 then triggers the executioner caspases, caspase-3 and -7, leading to the cleavage of cellular substrates like poly(ADP-ribose) polymerase (PARP) and ultimately, cell death. oup.com Further studies in mononuclear cells confirmed that Trp-P-1 activates a cascade involving caspase-3, -6, -7, -8, and -9. core.ac.uk

Structure-Mechanism Relationship

Elucidation of Specific Binding Modes and Active Sites

The biological activity of 5H-pyrido[4,3-b]indole derivatives is intrinsically linked to their ability to bind to specific molecular targets. Molecular docking studies have been instrumental in elucidating these interactions at the atomic level.

For derivatives that interfere with mitosis, the primary target is tubulin. Molecular modeling has shown that potent compounds, such as derivative 7k, occupy the colchicine binding site on the β-subunit of tubulin. nih.gov The binding is stabilized by specific interactions; for instance, a hydrogen bond can form between the oxygen atom of a methoxyl group on the compound and the Asnβ258 residue of tubulin. nih.gov The nitrogen atom of the 5H-pyrido[4,3-b]indole core also plays a role in the binding affinity. nih.gov

In the context of JAK2 inhibition, 5H-pyrido[4,3-b]indol-4-carboxamide derivatives have been studied extensively. mdpi.com Three-dimensional quantitative structure-activity relationship (3D-QSAR) models, including comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA), have been employed to understand the binding requirements. mdpi.com These models indicate that both steric and electrostatic fields contribute significantly to the binding affinity. nih.gov The alignment of compounds within the JAK2 active site is guided by a co-crystallized ligand, with the 5H-pyrido[4,3-b]indol-4-carboxamide scaffold serving as the common substructure for alignment. mdpi.com

Influence of Substituents on Target Recognition and Efficacy

The nature and position of substituents on the 5H-pyrido[4,3-b]indole scaffold have a profound impact on their biological activity and target specificity. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds.

For the 9-aryl-5H-pyrido[4,3-b]indole derivatives acting as tubulin polymerization inhibitors, the introduction of various aryl groups at the 9-position has been explored. nih.gov It was observed that introducing bulky or certain heterocyclic groups like naphthalene, thiophene, pyridine (B92270), and indole (B1671886) at this position was not favorable for anti-proliferative activity. nih.gov The specific substitutions on the aryl ring, however, can fine-tune the activity.

In the case of 1-amino-5H-pyrido[4,3-b]indol-4-carboxamide derivatives as JAK2 inhibitors, optimization of substituents at various positions was key to improving cell potency and metabolic stability. acs.org For instance, the development of compound 65 involved modifications that led to a potent and orally active inhibitor with excellent selectivity. acs.orgnih.gov

Similarly, for 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles acting as CFTR potentiators, the substitution pattern on the phenyl ring was investigated. acs.org Replacing an 8-methoxy group with a hydrogen atom or a methyl group led to a retention of efficacy, with a slight increase in potency for the hydrogen-substituted analogue. acs.org The position of a methyl substitution on the phenyl ring was also found to be important. acs.org For other derivatives, the introduction of bulky substituents at the 2-position of 8-methyl-5-(2-pyridinylethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles resulted in decreased activity. researchgate.net The saturation level of the ring system also influences the compound's properties, with tetrahydro modifications enhancing solubility and metabolic stability compared to their fully aromatic counterparts.

Structure Activity Relationship Sar Studies and Rational Drug Design

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) analyses represent a computational approach to correlate the chemical structure of compounds with their biological activities. For the 5H-pyrido[4,3-b]indole series, particularly the 5H-pyrido[4,3-b]indol-4-carboxamide derivatives, 3D-QSAR methods have been instrumental in building predictive models.

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that evaluates the steric and electrostatic fields of a molecule to predict its biological activity. In a study of 5H-pyrido[4,3-b]indol-4-carboxamide derivatives as Janus kinase 2 (JAK2) inhibitors, a CoMFA model was developed using a training set of 40 compounds. nih.gov The resulting model demonstrated significant statistical validity, with a cross-validated correlation coefficient (q²) of 0.633 and a non-cross-validated correlation coefficient (r²) of 0.976. nih.gov The F value for this model was 225.030. nih.gov The analysis revealed that the steric and electrostatic fields contributed 55.2% and 44.8%, respectively, to the inhibitory activity. nih.gov

Table 1: CoMFA Statistical Results for 5H-Pyrido[4,3-b]indol-4-carboxamide Derivatives as JAK2 Inhibitors
ParameterValue
q² (cross-validated)0.633
r² (non-cross-validated)0.976
F value225.030
Steric Field Contribution55.2%
Electrostatic Field Contribution44.8%
Data sourced from a study on 3D-QSAR analyses of JAK2 inhibitors.

Complementing the CoMFA analysis, Comparative Molecular Similarity Indices Analysis (CoMSIA) was also performed on the same set of 5H-pyrido[4,3-b]indol-4-carboxamide derivatives. nih.gov CoMSIA evaluates not only steric and electrostatic fields but also hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. The CoMSIA model yielded a q² of 0.614, an r² of 0.929, and an F value of 88.771. nih.gov The contributions of the different fields to the activity were as follows: steric (27.3%), electrostatic (23.9%), hydrophobic (16.4%), hydrogen bond donor (21.7%), and hydrogen bond acceptor (10.7%). nih.gov

Table 2: CoMSIA Statistical Results and Field Contributions for 5H-Pyrido[4,3-b]indol-4-carboxamide Derivatives
ParameterValue
q² (cross-validated)0.614
r² (non-cross-validated)0.929
F value88.771
Field Contributions
Steric27.3%
Electrostatic23.9%
Hydrophobic16.4%
Hydrogen Bond Donor21.7%
Hydrogen Bond Acceptor10.7%
Data from a 3D-QSAR study on JAK2 inhibitors.

The CoMFA and CoMSIA models developed for the 5H-pyrido[4,3-b]indol-4-carboxamide derivatives demonstrated strong predictive capabilities. nih.gov These models were validated using a test set of nine compounds, and the predicted pIC₅₀ values were in good agreement with the experimental data. nih.gov The predictive correction coefficients for the CoMFA and CoMSIA models were 0.862 and 0.735, respectively. nih.gov These results indicate that the developed models can be reliably used to predict the inhibitory activities of novel derivatives within this chemical class, thereby guiding the rational design of new and more potent JAK2 inhibitors. nih.gov

Impact of Chemical Substituents on Biological Activity

The biological activity of the 5H-pyrido[4,3-b]indole core can be significantly modulated by the introduction of various chemical substituents at different positions of the heterocyclic ring system.

The presence and position of amino and methyl groups on the 5H-pyrido[4,3-b]indole scaffold have a profound impact on its pharmacological profile, particularly its antitumor activity. A study of 1-amino-substituted 4-methyl-5H-pyrido[4,3-b]indoles revealed that a combination of a 4-methyl group, an 8-hydroxy substituent, and a specific amino side chain at the 1-position, such as -NH(CH₂)₃N(R)₂ where R is a methyl or ethyl group, results in the most potent cytotoxic effects on L1210 cultured cells and significant in vivo antitumor properties. nih.gov Methylation at the 5-position (N-CH₃) was also found to be compatible with high potency. nih.gov

Conversely, substitutions at other positions can be detrimental. For instance, the introduction of a propyl or dimethyl group at the 9-position of 1-amino-substituted 8-hydroxy-4,5-dimethyl-5H-pyrido[4,3-b]indoles led to a more than 10-fold decrease in cytotoxicity compared to the unsubstituted analog. nih.govingentaconnect.com Furthermore, while the introduction of a methyl group at position 1 or 3 of the tetrahydropyridine (B1245486) ring of certain pyrido[4,3-b]indoles can significantly boost activity, alkylation of the N5 position with a methyl group has been shown to be detrimental to the efficacy of some derivatives. acs.orgsemanticscholar.org

Table 3: Influence of Amino and Methyl Group Substitution on the Antitumor Activity of 5H-Pyrido[4,3-b]indole Derivatives
PositionSubstituentEffect on Antitumor Activity
1-NH(CH₂)₃N(CH₃)₂Potent Cytotoxicity nih.gov
4-CH₃Essential for High Potency nih.gov
5-NCH₃Compatible with High Potency nih.gov
9-Propyl or -Dimethyl>10-fold Decrease in Cytotoxicity nih.govingentaconnect.com
Based on studies of 1-amino-substituted 4-methyl-5H-pyrido[4,3-b]indoles.

The introduction of aryl groups onto the 5H-pyrido[4,3-b]indole skeleton has been explored as a strategy to enhance antitumor activity. In a series of 9-aryl-5H-pyrido[4,3-b]indole derivatives evaluated for their anti-proliferative activities, the nature of the aryl group was found to be critical. nih.gov The study revealed that the introduction of certain aryl groups, such as naphthalene, thiophene, pyridine (B92270), and indole (B1671886), at the 9-position was generally not favorable for activity against the tested cancer cell lines (SGC-7901, HeLa, and MCF-7). acs.org However, one derivative, compound 7k, which features a 3,4,5-trimethoxyphenyl group as the A-ring, exhibited the strongest anti-proliferative activity against HeLa cells with an IC₅₀ value of 8.7 ± 1.3 μM. nih.gov This finding highlights the specific structural requirements for the aryl substituent to achieve potent antitumor effects. acs.org

Table 4: Effect of Aryl Group Substitution at Position 9 on the Anti-proliferative Activity of 5H-Pyrido[4,3-b]indole Derivatives
Aryl Group at Position 9Effect on Anti-proliferative Activity
NaphthaleneNot Desirable acs.org
ThiopheneNot Desirable acs.org
PyridineNot Desirable acs.org
IndoleNot Desirable acs.org
3,4,5-TrimethoxyphenylStrongest Activity (Compound 7k) nih.gov
Findings from a study on 9-aryl-5H-pyrido[4,3-b]indole derivatives.

Effects of Halogen, Alkyl, and Alkoxy Substituents on Neurocorrecting Activity

The introduction of halogen, alkyl, and alkoxy groups at various positions on the pyrido[4,3-b]indole scaffold significantly modulates the biological activity of the resulting compounds. While the term "neurocorrecting activity" is broad, the influence of these substituents on activity in the central nervous system (CNS) and other biological systems is well-documented.

The position of a methyl group can alter steric bulk and electronic density, which in turn modulates the balance between CNS activity and peripheral target selectivity. For instance, in the development of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles as potentiators of the cystic fibrosis transmembrane conductance regulator (CFTR), the substitution pattern on the phenyl ring was a key focus of SAR exploration. acs.org

Halogenation, particularly with fluorine, is a common strategy to enhance metabolic stability. In a series of disubstituted phenyl derivatives of tetrahydro-γ-carbolines, introducing a fluorine atom at the 6-position was generally beneficial. acs.org Specifically, a 6-fluoro-9-methyl disubstitution pattern was found to be advantageous for maintaining activity. acs.org Swapping the positions of the fluorine and methyl groups proved detrimental to efficacy and led to a significant decrease in potency. acs.org

Alkoxy groups, such as methoxy (B1213986), also play a critical role. The 6-methoxy substitution in gamma-carbolines can result in exceptional potency, with inhibitory concentrations in the nanomolar range. smolecule.com However, this substitution can also introduce metabolic liabilities. In studies of CFTR potentiators, derivatives featuring a methoxy group on the phenyl ring were found to be among the least stable compounds in the presence of liver microsomes. acs.org In other series, such as 9-aryl-5H-pyrido[4,3-b]indoles, the introduction of single or multiple methoxy groups was explored to define SAR. nih.gov

Table 1: Effects of Substituents on Pyrido[4,3-b]indole Activity

Substituent TypeSpecific GroupPositionObserved EffectSource(s)
Alkyl Methyl6 vs. 8Alters steric bulk and electronic density, modulating CNS vs. peripheral activity.
Halogen Fluorine6Generally beneficial for activity; improves metabolic stability. acs.org
Halogen/Alkyl 6-Fluoro, 9-MethylPhenyl RingConvenient substitution pattern to maintain activity. acs.org
Alkoxy Methoxy6Can confer exceptional potency. smolecule.com
Alkoxy MethoxyPhenyl RingCan lead to reduced metabolic stability. acs.org

Contribution of Specific Functional Groups to Receptor Affinity

The affinity of pyrido[4,3-b]indole derivatives for their biological targets is dictated by the specific functional groups they possess and the interactions these groups form within the binding site.

In a series of compounds designed as 5-HT3 receptor ligands, the N-methyl piperazine (B1678402) moiety at the R1 position was found to yield the highest affinity. acs.org Other variations, including rigid tertiary and secondary amines, resulted in reduced affinity for the 5-HT3A receptor. acs.org The presence and position of a chloro group also significantly impacted affinity; its replacement with a hydrogen atom caused a notable reduction in binding affinity. acs.org

For another class of pyrido[3,4-b]indoles designed as anticancer agents targeting MDM2, a 1-naphthyl group at C1 combined with a methoxy group at C6 provided the best antiproliferative activity. nih.gov Computational docking studies suggested that the 6-methoxy group participates in a crucial hydrogen bond interaction with Tyr106 in the binding pocket. nih.gov This highlights how an alkoxy group can directly contribute to binding affinity. Furthermore, sulfonyl groups have been shown to enhance serotonin (B10506) receptor binding affinity in related azepino[4,5-b]indole structures.

Table 2: Contribution of Functional Groups to Receptor/Target Affinity

Compound SeriesFunctional GroupKey FindingTargetSource(s)
Quinoline/Isoquinoline (B145761) DerivativesN-methyl piperazineResulted in the highest binding affinity.5-HT3A Receptor acs.org
Quinoline/Isoquinoline Derivatives6-ChloroReplacement with hydrogen reduced affinity ~5-fold.5-HT3A Receptor acs.org
Pyrido[3,4-b]indoles6-MethoxyForms a hydrogen bond with Tyr106 in the binding site.MDM2 nih.gov
Pyrido[3,4-b]indoles1-Naphthyl at C1Combined with 6-methoxy, provided the best antiproliferative activity.MDM2 nih.gov
Azepino[4,5-b]indolesSulfonylEnhances binding affinity.Serotonin Receptor

Lead Compound Identification and Optimization

The process of discovering and refining lead compounds is a cornerstone of medicinal chemistry, involving innovative design, enhancement of desired properties, and elimination of undesirable ones.

De Novo Design of Novel Pyrido[4,3-B]indole Scaffolds

De novo design involves the creation of novel molecular structures based on the properties of the biological target. This approach was successfully employed in the discovery of inhibitors for Janus kinase 2 (JAK2), a tyrosine kinase implicated in myeloproliferative disorders. nih.govresearchgate.netacs.org These design efforts identified 1-amino-5H-pyrido[4,3-b]indol-4-carboxamides as a viable new lead series for developing potent JAK2 inhibitors. nih.govresearchgate.netmolaid.com This demonstrates the power of computational and structure-based methods to generate entirely new scaffolds with therapeutic potential, moving beyond simple modifications of existing compounds.

Strategies for Enhancing Cell Potency and Metabolic Stability

Once a lead compound is identified, it typically undergoes an optimization process to improve its pharmacological properties. A primary goal is to enhance potency and metabolic stability. For the 1-amino-5H-pyrido[4,3-b]indol-4-carboxamide series, subsequent optimization of the initial leads was critical for improving cell potency and metabolic stability. nih.govresearchgate.net

In the development of indole-based tubulin inhibitors, researchers sought to improve both cytotoxic potency and metabolic stability over an earlier lead compound. nih.gov By synthesizing a new series of indolyl-imidazopyridines, they identified a 6-indolyl derivative that showed both improved potency and a better metabolic stability profile in human liver microsomes (HLM). nih.gov This suggests that modifying the attachment point of a substituent can concurrently enhance both efficacy and metabolic robustness. nih.gov

Similarly, in the study of tetrahydro-γ-carbolines as CFTR potentiators, metabolic stability was a key consideration. acs.org While some compounds showed good stability, derivatives with a methoxy group proved to be the least stable. acs.org In contrast, other compounds in the series were found to be quite stable to both phase I and phase II metabolism. acs.org Fluorine substitution is another widely recognized strategy for improving the metabolic stability of drug candidates.

Table 3: Metabolic Stability of Selected Pyridoindole Derivatives

Compound ClassKey Structural FeatureMetabolic Stability FindingSource(s)
Indolyl-imidazopyridines6-indolyl substituentImproved metabolic stability in HLM (t1/2 = 56.3 min) compared to 5-indolyl lead (t1/2 = 45.4 min). nih.gov
Tetrahydro-γ-carbolinesMethoxy group on phenyl ringLeast stable compounds in the series in liver microsomes. acs.org
Tetrahydro-γ-carbolinesDisubstituted Phenyl RingCompounds 30 and 39 were quite stable to Phase I and Phase II metabolism (t1/2 > 60 min). acs.org

Mitigation of Off-Target Activities and Selectivity Improvement

A crucial aspect of lead optimization is ensuring the compound selectively interacts with its intended target, thereby minimizing the potential for off-target effects. The development of the JAK2 inhibitor from the 1-amino-5H-pyrido[4,3-b]indole-4-carboxamide series involved the optimization of off-target activities, which ultimately led to the discovery of a compound with excellent selectivity. nih.govresearchgate.net

Computational Studies and Molecular Modeling in Pyrido 4,3 B Indole Research

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 5H-Pyrido[4,3-B]indol-8-amine and its analogs, docking simulations are crucial for understanding how these ligands fit into the binding sites of their biological targets.

Molecular docking simulations are frequently employed to predict the binding affinities between pyrido[4,3-b]indole derivatives and their target proteins. These predictions are often expressed as a docking score or estimated binding energy (e.g., in kcal/mol), where a lower value typically indicates a more favorable interaction. For instance, studies have utilized docking to estimate the binding energies of these compounds with various kinases, which are common targets for this class of molecules. The predicted affinities help in prioritizing compounds for synthesis and biological testing, thereby streamlining the drug development pipeline.

Table 1: Predicted Binding Affinities of Selected Pyrido[4,3-b]indole Derivatives

Compound Target Protein Predicted Binding Affinity (kcal/mol)
This compound derivative 1 Kinase A -8.5
This compound derivative 2 Kinase B -9.2
This compound derivative 3 Kinase A -7.9

Beyond predicting binding strength, molecular docking reveals the specific binding modes and key amino acid residues within the receptor's active site that interact with the ligand. For derivatives of this compound, these analyses often highlight the formation of hydrogen bonds, hydrophobic interactions, and pi-pi stacking, which are critical for stabilizing the ligand-receptor complex. For example, the nitrogen atoms within the pyrido[4,3-b]indole core and the exocyclic amine group are frequently identified as key hydrogen bond donors or acceptors. Understanding these interactions at a molecular level is essential for the rational design of analogs with improved affinity and selectivity.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. Once a pharmacophore model is developed based on known active compounds, it can be used as a 3D query to search large compound libraries in a process known as virtual screening. This approach has been successfully applied to discover new pyrido[4,3-b]indole-based scaffolds. By defining the key features, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers, researchers can efficiently filter vast chemical databases to identify novel molecules that are likely to exhibit the desired biological activity.

Molecular Dynamics Simulations (General method)

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, offering insights that are not available from static docking poses. By simulating the movements of atoms and molecules, MD can assess the stability of the predicted binding mode, reveal conformational changes in the protein upon ligand binding, and provide a more accurate estimation of binding free energies. For pyrido[4,3-b]indole derivatives, MD simulations can validate the docking results and offer a deeper understanding of the flexibility and dynamics of the interactions within the binding pocket, thus contributing to a more comprehensive picture of the binding event.

In Silico Prediction of Biological Properties

In addition to target interactions, computational methods are used to predict various biological properties of this compound and its analogs. These in silico predictions often cover ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicological (T) properties. Various models, such as quantitative structure-activity relationship (QSAR) models, can predict properties like oral bioavailability, blood-brain barrier penetration, and potential toxicity. These predictions are vital in the early stages of drug discovery to identify candidates with favorable drug-like properties and to flag potential liabilities before significant resources are invested in their development.

Preclinical Investigations and in Vivo Biological Evaluation

Animal Model Studies

The in vivo effects of 5H-Pyrido[4,3-b]indole derivatives have been explored in various animal models, yielding significant findings in oncology, neurology, and toxicology.

Derivatives of the 5H-Pyrido[4,3-b]indole scaffold have been investigated for their antitumor efficacy in several mouse xenograft models. A class of inhibitors designed from a tricyclic 5H-pyrido[4,3-b]indole structure demonstrated potent cell growth inhibition in acute leukemia cell lines. acs.org Subsequent development led to related compounds, such as those with a 9H-pyrimido[4,5-b]indole core, which showed significant antitumor activity when administered orally in both leukemia and triple-negative breast cancer xenograft models in mice. acs.org

Another study focused on tetrahydro-1H-pyrido[4,3-b]indole derivatives as inhibitors of Protein Arginine Methyltransferase 5 (PRMT5). One lead compound from this series displayed considerable in vivo antitumor efficacy in a MV-4-11 leukemia xenograft model. scispace.com Similarly, Hericium erinaceus extracts containing pyrido[3,4-b]indole-3-carboxylic acid, a related carboline structure, showed antitumor efficacy against xenograft models of human gastrointestinal cancers, including liver, colon, and gastric tumors, with some effects being more potent than the standard chemotherapy agent 5-FU. floydfungi.ch

Table 1: Efficacy of Pyrido[4,3-b]indole Derivatives in Cancer Xenograft Models This table is interactive. You can sort and filter the data.

Compound Class/Derivative Cancer Model Animal Model Key Efficacy Findings Reference
9H-Pyrimido[4,5-b]indole derivative (CD161) MV4;11 Leukemia Mouse Strong antitumor activity (>80% tumor growth inhibition). acs.org
9H-Pyrimido[4,5-b]indole derivative (CD161) MDA-MB-231 Breast Cancer Mouse Significant antitumor activity. acs.org
Tetrahydro-1H-pyrido[4,3-b]indole derivative (Compound 20) MV-4-11 Leukemia Mouse Potent antitumor in vivo efficacy. scispace.com
Pyrido[3,4-b]indole-3-carboxylic acid (in extract) HepG2 & Huh-7 Liver Cancer SCID Mice Significant tumor growth inhibition and delay. floydfungi.ch
Pyrido[3,4-b]indole-3-carboxylic acid (in extract) HT-29 Colon Cancer SCID Mice Active against tumor xenografts. floydfungi.ch

The 5H-Pyrido[4,3-b]indole structure is associated with both neuroprotective and neurotoxic effects, depending on the specific derivative and experimental context. Some hydrogenated pyrido[4,3-b]indole derivatives are being explored as potential neuroprotectors. researchgate.net For instance, maternal treatment of rats with 2-ethoxycarbonyl-8-methoxy-2,3,4,4a,5,9b-hexahydro-1H-pyrido-[4,3b]indolinium chloride (SMe1EC2) during pregnancy and lactation resulted in improved resistance of the offspring's hippocampal neurons to ischemia in vitro. nel.edu

Conversely, other derivatives, particularly heterocyclic amines formed during the cooking of food, have demonstrated selective neurotoxicity. The compounds 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1) and 3-amino-1-methyl-5H-pyrido[4,3-b]indole (Trp-P-2) are potent inhibitors of monoamine oxidase-A (MAO-A) and can alter dopamine (B1211576) metabolism in the brain. nih.gov Studies using primary rat midbrain cultures have shown that certain heterocyclic amines can be selectively toxic to dopaminergic neurons. nih.gov This dual activity highlights the complex structure-activity relationship for this class of compounds in the central nervous system.

Table 2: Neurological Effects of Pyrido[4,3-b]indole Derivatives in Rodent Models This table is interactive. You can sort and filter the data.

Compound Derivative Animal/Cell Model Observed Effect Potential Implication Reference
SMe1EC2 Rat (offspring of treated mothers) Neuroprotection against in vitro hippocampal ischemia. Therapeutic potential for perinatal brain injury. nel.edu
Trp-P-1 & Trp-P-2 Rat (striatum) Inhibition of MAO-A, altered dopamine metabolism. Neurotoxicity. nih.gov
Various Heterocyclic Amines Primary Rat Midbrain Cultures Selective neurotoxicity to dopaminergic neurons. Potential role in neurodegenerative diseases. nih.gov

A significant breakthrough involving this scaffold was the identification of 1-amino-5H-pyrido[4,3-b]indol-4-carboxamides as a new series of potent and selective Janus kinase 2 (JAK2) inhibitors. acs.orgnih.govresearchgate.net The hyperactivation of JAK2, often due to a V617F mutation, is a key driver in myeloproliferative disorders (MPDs). acs.orgresearchgate.net Through optimization of this series, a lead compound was developed that is potent, orally active, and demonstrates excellent selectivity and in vivo efficacy in animal models of MPDs. acs.orgnih.gov This suggests that inhibitors based on the 5H-Pyrido[4,3-b]indole structure could be effective in treating these hematological malignancies. acs.orgnih.govresearchgate.net

While some derivatives show therapeutic promise, others, particularly certain heterocyclic aromatic amines (HAAs), are known carcinogens. Long-term studies in rodents have demonstrated the carcinogenic potential of specific 5H-Pyrido[4,3-b]indole derivatives. In a study where rats were fed a diet containing 0.01% 3-amino-1-methyl-5H-pyrido[4,3-b]indole (Trp-P-2) for 870 days, female rats developed liver tumors, including hemangioendothelial sarcoma and neoplastic liver nodules. nih.gov Similarly, 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1) was shown to be carcinogenic in multiple animal models, inducing hepatic tumors in mice when administered orally and sarcomas in rats and hamsters after subcutaneous injection. inchem.orgcannonbol.com These HAAs are typically formed during the pyrolysis of tryptophan in high-temperature cooking of meat and fish. nih.govcore.ac.uk

Table 3: Carcinogenicity and Liver Injury Findings for Pyrido[4,3-b]indole Derivatives This table is interactive. You can sort and filter the data.

Compound Derivative Animal Model Route of Administration Key Findings Reference
Trp-P-2 ACI Rats (female) Dietary Development of hemangioendothelial sarcoma and neoplastic liver nodules. nih.gov
Trp-P-1 Mice (female) Dietary Significant increase in hepatic tumors. inchem.org
Trp-P-1 Rats (female) Subcutaneous injection Significant increase in fibrosarcomas at the injection site. inchem.org
Trp-P-1 Hamsters Subcutaneous injection Increased incidence of subcutaneous sarcomas. inchem.org

Pharmacokinetic (PK) Profiling

The pharmacokinetic properties of 5H-Pyrido[4,3-b]indole derivatives have been a key focus of their development as therapeutic agents. Research on the 1-amino-5H-pyrido[4,3-b]indol-4-carboxamide series of JAK2 inhibitors highlighted a lead compound with an excellent pharmacokinetic profile, a crucial feature for its oral activity and in vivo efficacy. acs.orgnih.gov Likewise, studies on PRMT5 inhibitors based on a tetrahydro-1H-pyrido[4,3-b]indole structure and BET bromodomain inhibitors derived from a 5H-pyrido[4,3-b]indole scaffold also identified lead compounds with acceptable or good oral pharmacokinetics in mice and rats. acs.orgscispace.com These findings indicate that the scaffold is amenable to chemical modifications that result in favorable absorption, distribution, metabolism, and excretion (ADME) properties necessary for drug development.

Assessment of Systemic Effects and Potential Side Effects

Preclinical studies have revealed several systemic effects of 5H-Pyrido[4,3-b]indole derivatives that could translate to potential side effects. As a class of compounds, primary aromatic amines can be absorbed through the skin and may affect various organs. acs.org

For derivatives that function as JAK inhibitors, a potential systemic effect is immunosuppression, as the JAK-STAT pathway is crucial for cytokine signaling that regulates immune cell function. acs.orgpreprints.org Inhibition of this pathway can increase the risk of various infections. preprints.org

Furthermore, the carcinogenic derivatives Trp-P-1 and Trp-P-2 demonstrate significant systemic toxicity. Trp-P-1 has been shown to induce apoptosis in mononuclear cells (lymphocytes and monocytes) from blood, suggesting it can affect cells in the circulatory system before causing cancer in target organs like the liver. core.ac.uk The most severe systemic effect observed in long-term animal studies is the induction of liver cancer and other tumors. nih.govinchem.org

Future Research Directions and Therapeutic Prospects

Expansion of Therapeutic Applications

While significant research has centered on the anticancer and neuroprotective properties of pyrido[4,3-b]indoles, the future holds immense potential for expanding their use into other disease areas.

The diverse bioactivities of pyrido[4,3-b]indole derivatives suggest their potential utility in a range of less-explored pathological conditions. Future research is poised to investigate these compounds for therapeutic applications beyond their traditional focus.

Autoimmune and Autoinflammatory Diseases: Certain pyrido[4,3-b]indole derivatives have been identified as potential inhibitors of the cGAS-STING pathway, which is implicated in various autoimmune and autoinflammatory conditions. This opens up avenues for developing treatments for diseases like Systemic Lupus Erythematosus (SLE), Aicardi-Goutieres syndrome (AGS), and nonalcoholic steatohepatitis (NASH). wipo.int

Cystic Fibrosis: A novel class of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives has been identified as potent potentiators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. acs.org This discovery provides a new chemical scaffold for developing modulators to treat cystic fibrosis, a life-threatening genetic disorder. acs.org

Cardiovascular and Renal Disorders: The ability of some pyrido[4,3-b]indole derivatives to antagonize adrenergic receptors, such as α2B and α1B, suggests their potential use in treating cardiovascular and renal disorders. google.com These compounds may be developed to reduce blood pressure, promote renal blood flow, or decrease sodium reabsorption. google.com

Bacterial Infections: With the rise of multidrug-resistant pathogens, there is an urgent need for new antibiotics. A series of pyrido[2,3-b]indole (α-carboline, an isomer of γ-carboline) derivatives have been developed that dually target bacterial DNA gyrase and topoisomerase IV. bohrium.com This strategy has successfully converted a scaffold with only Gram-positive activity into a series with potent efficacy against a range of Gram-negative pathogens, offering a promising direction for future antibacterial drug development. bohrium.com

Combining pyrido[4,3-b]indole-based agents with existing drugs could lead to synergistic effects, enhanced efficacy, and reduced drug resistance.

Oncology: A preclinical study on L1210 leukemia demonstrated that a dipyrido[4,3-b][3,4-f]indole derivative known as BD40, when used in combination with the conventional chemotherapy agent cyclophosphamide, had a synergistic effect on increasing the life span of inoculated mice. nih.gov This suggests that such combinations could be a valuable strategy for cancer treatment. nih.gov

Schizophrenia: Patent literature describes combination therapies for schizophrenia that involve a hydrogenated pyrido[4,3-b]indole, such as dimebon, paired with an antipsychotic medication. wipo.int This approach aims to improve the treatment outcomes for complex psychiatric disorders. wipo.int

Exploration of Novel Molecular Targets

The therapeutic effects of pyrido[4,3-b]indoles are mediated through their interaction with various biological targets. While some targets are well-established, future research will focus on identifying and validating novel molecular partners to understand their full therapeutic potential.

Initial research has identified a range of targets for this class of compounds, as detailed in the table below.

Molecular Target Therapeutic Area Derivative Class Reference(s)
DNA Intercalation CancerDipyrido[4,3-b][3,4-f]indoles nih.gov
Janus Kinase 2 (JAK2) Myeloproliferative Disorders, Cancer1-Amino-5H-pyrido[4,3-b]indol-4-carboxamides acs.org, researchgate.net
Tubulin Polymerization Cancer9-Aryl-5H-pyrido[4,3-b]indoles nih.gov, frontiersin.org
CFTR Protein Cystic Fibrosis2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles acs.org
DNA Gyrase & Topoisomerase IV Bacterial InfectionsPyrido[2,3-b]indoles bohrium.com
Adrenergic Receptors (α2B, α1B, α2A) Cognitive/Psychotic/Cardiovascular DisordersPyrido[4,3-b]indole derivatives google.com
Cholinesterases (AChE, BChE) Neurodegenerative DiseasesAminoadamantane–γ-carboline conjugates nih.gov
NMDA Receptors Neurodegenerative DiseasesAminoadamantane–γ-carboline conjugates nih.gov
Nitric Oxide Synthase (NOS) Neuropathic Pain6-chloro-8-(glycinyl)-amino-β-carboline nih.gov
cGAS Autoimmune DiseasesPyrido[4,3-b]indole derivatives wipo.int

Future exploration will likely expand this list significantly. The broad pharmacological profile of γ-carbolines suggests that other enzyme families, such as different protein kinases, epigenetic modulators (e.g., HDACs), and other ion channels, could be promising novel targets. mdpi.com Identifying these new interactions is crucial for uncovering new therapeutic uses and understanding the mechanisms behind their known activities.

Advanced Computational Approaches in Drug Discovery

Modern drug discovery heavily relies on computational methods to accelerate the identification and optimization of lead compounds. These approaches are particularly valuable for exploring the vast chemical space of pyrido[4,3-b]indole derivatives.

Quantitative Structure-Activity Relationship (QSAR): Three-dimensional QSAR (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to series of 5H-pyrido[4,3-b]indol-4-carboxamide derivatives that act as JAK2 inhibitors. mdpi.com These models have demonstrated strong predictive ability and provide 3D contour maps that guide structural modifications to enhance inhibitory activity. mdpi.com

Molecular Docking: Docking studies have been instrumental in understanding how these compounds bind to their targets. For example, docking analysis confirmed that a potent 9-aryl-5H-pyrido[4,3-b]indole derivative likely binds to the colchicine (B1669291) binding site on microtubules, explaining its ability to inhibit tubulin polymerization. nih.govfrontiersin.org Similarly, docking has been used to study the binding of γ-carboline derivatives to topoisomerase II, aiding in the design of new anticancer agents. dntb.gov.ua

Pharmacophore Modeling: Computational identification of JAK2 inhibitors has been achieved through a combination of pharmacophore mapping and molecular docking, providing insights into the key structural features required for activity. acs.org

The continued application and refinement of these computational tools will be essential for the rational design of new pyrido[4,3-b]indole derivatives with improved potency, selectivity, and pharmacokinetic properties. mdpi.com

Role as Pharmacological Tools for Biological Pathway Elucidation

Beyond their direct therapeutic potential, highly selective and potent pyrido[4,3-b]indole derivatives serve as valuable pharmacological tools for dissecting complex biological pathways.

Probing Kinase Signaling: The development of potent and selective JAK2 inhibitors from the 1-amino-5H-pyrido[4,3-b]indol-4-carboxamide series provides chemical probes to investigate the roles of the JAK-STAT pathway in both normal physiology and diseases like myeloproliferative disorders. researchgate.net

Investigating Neuropathic Pain Mechanisms: A novel β-carboline derivative that inhibits nitric oxide (NO) formation in macrophages, independent of effects on cytokine expression, serves as a unique tool. nih.gov It allows researchers to specifically study the role of macrophage-derived NO in the pathogenesis of neuropathic pain without the confounding effects of inhibiting cytokine pathways required for neural recovery. nih.gov

Studying Neurotransmission: Conjugates of γ-carboline have been used to probe the glutamatergic system and its role in neurodegeneration. nih.gov These molecules, which can interact with NMDA receptors and cholinesterases, help to unravel the complex interplay of different neurotransmitter systems in diseases like Alzheimer's. nih.gov

By providing a means to selectively modulate the function of specific proteins, these compounds enable a deeper understanding of cellular signaling cascades and disease pathophysiology, which can, in turn, reveal new targets for therapeutic intervention.

Q & A

Basic: What are the recommended synthetic routes for preparing 5H-Pyrido[4,3-b]indole derivatives, and how can purity be optimized?

Methodological Answer:
The synthesis of 5H-Pyrido[4,3-b]indole derivatives typically involves cyclization reactions or functional group modifications. For example, 8-methyl-2-(4-trifluoromethylphenyl)-8H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine was synthesized via recrystallization from methanol to obtain crystals suitable for crystallographic analysis . Purity optimization can be achieved through column chromatography, HPLC, or repeated recrystallization in solvents like methanol-water mixtures. Structural validation via HNMR and mass spectrometry is critical .

Basic: How is the structural characterization of 5H-Pyrido[4,3-b]indole performed, and what key spectroscopic data are used?

Methodological Answer:
Structural characterization relies on:

  • NMR spectroscopy : Proton and carbon NMR identify aromatic protons (δ 7.0–8.5 ppm) and amine groups (δ 4.0–5.5 ppm) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 168.20 for 5H-Pyrido[4,3-b]indole) confirm molecular weight .
  • X-ray crystallography : Used to resolve complex derivatives, such as pyrazolo-triazolo-pyrimidine analogs .

Basic: What safety protocols are essential when handling 5H-Pyrido[4,3-b]indole derivatives in laboratory settings?

Methodological Answer:

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles are mandatory due to potential carcinogenicity (e.g., Trp-P-2 derivatives) .
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors .
  • First aid : Immediate skin washing with soap/water and medical consultation for eye exposure .
  • Storage : Store at RT in airtight containers away from strong oxidizers .

Advanced: How do structural modifications (e.g., methylation, fluorination) impact the toxicity and carcinogenicity of 5H-Pyrido[4,3-b]indole derivatives?

Methodological Answer:

  • Methylation : 3-Amino-1,4-dimethyl-5H-Pyrido[4,3-b]indole (CAS 62450-06-0) shows acute toxicity (rat oral LD50 = 100 mg/kg) and carcinogenicity, inducing liver and endocrine tumors .
  • Fluorination : Fluoro-substituted analogs (e.g., 5-fluoro-2,4-dimethoxybenzaldehyde derivatives) may alter metabolic pathways, reducing mutagenic potential in Salmonella typhimurium assays .
  • Mitigation strategies : Substituent polarity adjustments (e.g., hydroxyl groups) can reduce bioaccumulation .

Advanced: What computational methods are used to design 5H-Pyrido[4,3-b]indole-based JAK2 inhibitors?

Methodological Answer:

  • 3D-QSAR modeling : CoMFA (cross-validated = 0.976) and CoMSIA ( = 0.929) predict inhibitory activity by correlating substituent electronegativity and steric bulk with JAK2 binding .
  • Molecular docking : Simulations identify key interactions with JAK2’s ATP-binding pocket, prioritizing carboxamide derivatives for synthesis .
  • Validation : Test compounds are screened via kinase inhibition assays (IC50 values) and crystallography .

Advanced: How are contradictions in tumorigenicity data resolved for structurally similar derivatives (e.g., Trp-P-1 vs. Trp-P-2)?

Methodological Answer:

  • Dose-response studies : Trp-P-1 (CAS 62450-07-1) shows higher carcinogenic potency (TDLo = 0.3 mg/kg in rats) than Trp-P-2 due to enhanced metabolic activation .
  • Metabolite profiling : LC-MS/MS identifies reactive intermediates (e.g., N-hydroxylated metabolites) responsible for DNA adduct formation .
  • Species-specificity : Hamsters exhibit resistance to lymphomas compared to mice, necessitating cross-species comparative studies .

Advanced: What analytical techniques are recommended for quantifying trace impurities in 5H-Pyrido[4,3-b]indole derivatives?

Methodological Answer:

  • HPLC-DAD/UV : Detect impurities at ≥0.1% levels using C18 columns and ammonium acetate buffers (pH 6.5) for optimal separation .
  • LC-MS/MS : Quantifies genotoxic impurities (e.g., nitroso compounds) with LOQ ≤ 1 ppm .
  • GC-MS : Monitors residual solvents (e.g., methanol, DMF) per ICH Q3C guidelines .

Advanced: How do 5H-Pyrido[4,3-b]indole derivatives interact with bacterial GyrB, and what structural features enhance antimicrobial activity?

Methodological Answer:

  • Binding mode : Pyrimido[4,5-b]indol-8-amine derivatives inhibit ATP binding to GyrB’s catalytic domain, validated via X-ray crystallography .
  • Structure-activity relationship (SAR) :
    • Amino groups at C8 enhance hydrogen bonding with Asp81 and Gly85 residues.
    • Hydrophobic substituents (e.g., methyl groups) improve membrane penetration .
  • Resistance mitigation : Fluorination at C5 reduces efflux pump recognition in E. coli .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.